Cyclopropylcarboxylic acid
描述
属性
IUPAC Name |
cyclopropanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040665 | |
| Record name | Cyclopropane carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 14-17 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Cyclopropanecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13541 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.53 [mmHg] | |
| Record name | Cyclopropanecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13541 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1759-53-1 | |
| Record name | Cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPROPANECARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropane carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008803351S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Cyclopropylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of cyclopropylcarboxylic acid. It includes detailed experimental protocols for its synthesis and analysis, presented to meet the needs of researchers in organic synthesis and medicinal chemistry.
Core Molecular Structure
This compound (C₄H₆O₂) is an organic compound featuring a three-membered cyclopropane (B1198618) ring attached to a carboxylic acid functional group.[1][2] The strained nature of the cyclopropane ring imparts unique chemical reactivity to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]
The core structure consists of a trigonal planar carboxyl group bonded to one of the carbon atoms of the cyclopropane ring. The carbon atoms of the cyclopropane ring are sp³ hybridized but have bond angles of 60°, a significant deviation from the ideal 109.5°, leading to considerable ring strain. The carboxyl carbon is sp² hybridized, with bond angles around 120°.[3]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
The structural properties of this compound have been well-characterized by various analytical techniques. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂ | [1][2][4][5][6][7][8] |
| Molecular Weight | 86.09 g/mol | [1][2][4][5][8] |
| CAS Registry Number | 1759-53-1 | [1][5][7] |
| Appearance | Clear colorless to light yellow liquid or white crystalline solid | [1][4] |
| Melting Point | 14-19 °C | [1][4] |
| Boiling Point | 182-186 °C | [1][4] |
| Density | 1.081 g/mL at 25 °C | [4] |
| pKa | 4.83 at 25 °C | [4] |
| Parameter | Bond | Length (Å) / Angle (°) | Reference |
| Bond Length | C-C (ring) | 1.50 | [9] |
| C=O | 1.20 | [3] | |
| C-O | 1.34 | [3] | |
| Bond Angle | C-C-C (ring) | 60 | [9] |
| O=C-O | ~120 | [3] |
| Technique | Parameter | Value (ppm or cm⁻¹) | Assignment | Reference |
| ¹H NMR | Chemical Shift (δ) | ~12.1 | -COOH | [10] |
| ~1.8-1.9 | -CH (methine) | [10] | ||
| ~1.6-1.7 | -CH₂ (methylene) | [10] | ||
| ~1.0-1.1 | -CH₂ (methylene) | |||
| ¹³C NMR | Chemical Shift (δ) | ~180 | C=O | [11] |
| ~13 | -CH (methine) | [11] | ||
| ~9 | -CH₂ (methylene) | [11] | ||
| IR Spectroscopy | Wavenumber (ν) | 2500-3300 (broad) | O-H stretch | [12][13] |
| ~1710 | C=O stretch (dimer) | [12][13] | ||
| ~3080 | C-H stretch (ring) | |||
| ~1050 | C-C stretch (ring) |
Experimental Protocols
This protocol describes a common laboratory-scale synthesis of this compound.
Workflow Diagram
Caption: Synthesis of this compound via malonic ester pathway.
Methodology:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
Cyclization: To the resulting solution of the malonate enolate, add 1,2-dibromoethane dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization reaction.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) to hydrolyze the ester groups. Heat the mixture at reflux until the hydrolysis is complete (typically monitored by TLC). After cooling, acidify the mixture with a strong acid, such as sulfuric acid. This protonates the carboxylate and facilitates the decarboxylation of the resulting malonic acid derivative upon heating.
-
Purification: Heat the acidified mixture to induce decarboxylation, which is evidenced by the evolution of CO₂ gas. After decarboxylation is complete, the crude this compound can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by distillation.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure. The characteristic signals are listed in Table 3.[10][11]
-
-
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
-
Alternatively, for a solid sample, prepare a KBr pellet or a mull.
-
Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad peak from 2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹).[12][13]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject the solution into a GC-MS system to separate the compound from any impurities and to obtain its mass spectrum.
-
Confirm the molecular weight from the molecular ion peak (m/z = 86) and analyze the fragmentation pattern to further support the structural assignment.[16]
-
References
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CYCLOPROPYL CARBOXYLIC ACID [chembk.com]
- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 6. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1759-53-1|Cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
- 8. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 9. Cyclopropane [cms.gutow.uwosh.edu]
- 10. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. m.youtube.com [m.youtube.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
cyclopropylcarboxylic acid physical and chemical properties
An In-depth Technical Guide to Cyclopropylcarboxylic Acid
Introduction
This compound, with the chemical formula C₄H₆O₂, is an organic compound featuring a carboxylic acid functional group attached to a cyclopropane (B1198618) ring.[1][2] This structure is significant in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The defining characteristic of this molecule is the three-membered cyclopropane ring, which imparts significant ring strain.[1] This inherent strain influences the molecule's physical properties and chemical reactivity, making it a valuable and versatile building block for the synthesis of more complex, biologically active compounds.[1] It serves as a key intermediate for plant growth regulators and new antibacterial drugs.[3]
Physical Properties
This compound typically presents as a clear, colorless to light yellow liquid or a white crystalline solid, depending on the ambient temperature.[1][3] It is soluble in water and most organic solvents, including chloroform, ethyl acetate, ethanol, and ether.[1][3][4]
Table 2.1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₂ | [1][2][3][5] |
| Molecular Weight | 86.09 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid / White crystalline solid | [1][3] |
| Melting Point | 14–19 °C (lit.) | [3][6][7] |
| Boiling Point | 182–184 °C (lit.) | [3][6][7] |
| Density | 1.081 g/mL at 25 °C (lit.) | [3][4][7] |
| Refractive Index | n20/D 1.438 (lit.) | [3][4][7] |
| pKa | 4.83 at 25 °C | [3][4] |
| Flash Point | 71–72 °C (161 °F) - closed cup | [3] |
| Vapor Pressure | 0.362 mmHg at 25 °C | [3] |
| Solubility | Soluble in water, ethanol, ether, ethyl acetate, chloroform.[1][3][4][8] |
Chemical and Spectroscopic Properties
The unique structural nature of this compound, conferred by the strained three-membered ring, makes it more reactive than comparable linear carboxylic acids.[1]
Table 3.1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | cyclopropanecarboxylic acid | [2][5] |
| CAS Number | 1759-53-1 | [1][2][5] |
| Synonyms | Carboxycyclopropane, Cyclopropionic acid, CPC-ACID | [4][5] |
| InChI | 1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) | [5][7] |
| InChIKey | YMGUBTXCNDTFJI-UHFFFAOYSA-N | [4][5][7] |
| SMILES | OC(=O)C1CC1 | [7] |
Table 3.2: Spectroscopic Data
| Spectroscopy | Characteristic Peaks | Source(s) |
| ¹H NMR | The carboxylic acid proton (COOH) appears as a very broad singlet between 10-13.2 ppm.[9] The cyclopropyl (B3062369) protons show complex multiplets in the upfield region. | [9][10] |
| ¹³C NMR | The carbonyl carbon (C=O) signal appears around 180.8 ppm. The methine carbon of the cyclopropane ring (attached to COOH) is observed around 13.9 ppm, while the methylene (B1212753) carbons (-CH₂-) of the ring appear at approximately 8.7 ppm. | [11] |
| IR Spectroscopy | A broad O-H stretching band is observed from 3300-2500 cm⁻¹.[9] A strong C=O (carbonyl) stretching band appears between 1760-1690 cm⁻¹.[9] A C-O stretching band is present in the 1320-1210 cm⁻¹ region.[9] | [9][12] |
| Mass Spectrometry (GC-MS) | The compound has an exact mass of 86.036779 g/mol .[2][13] The mass spectrum shows a characteristic fragmentation pattern. | [12][13] |
Reactivity and Stability
-
Chemical Stability : this compound is stable under normal temperatures and recommended storage conditions.[6][14]
-
Reactivity : The significant strain energy of the three-membered ring makes the compound more reactive than its linear counterparts.[1] It undergoes typical carboxylic acid reactions, such as esterification, which can be facilitated by Lewis acid catalysts.[15]
-
Conditions to Avoid : Exposure to excess heat, flames, and other ignition sources should be avoided.[6][14]
-
Incompatible Materials : It is incompatible with strong oxidizing agents and strong bases.[6][14][16]
-
Hazardous Decomposition Products : Under fire conditions, thermal decomposition can generate hazardous products such as carbon monoxide and carbon dioxide.[6][14]
-
Hazardous Polymerization : Hazardous polymerization has not been reported.[6][17]
Experimental Protocols
Synthesis of this compound
Two common synthetic routes are the "classic" hydrolysis of γ-chlorobutyronitrile and the more modern malonic ester synthesis.
Protocol 5.1.1: Classic Synthesis via Hydrolysis of γ-chlorobutyronitrile [18][19]
This method involves the intramolecular cyclization of γ-chlorobutyronitrile using a strong base, followed by hydrolysis of the resulting nitrile.
-
Cyclization : Place powdered sodium hydroxide (B78521) in a round-bottomed flask. Add γ-chlorobutyronitrile and mix thoroughly by shaking.
-
Heating : Heat the mixture on a steam bath. A vigorous reaction will occur.
-
Hydrolysis : Complete the hydrolysis of the nitrile by adding water in small portions over approximately 2 hours, followed by continued heating for 1.5 hours. The oily layer of the nitrile should disappear.
-
Acidification : Cool the reaction mixture in an ice bath and acidify with a pre-chilled mixture of concentrated sulfuric acid and ice.
-
Extraction : Separate the floating layer of crude this compound. Extract the remaining cold aqueous solution with ether.
-
Purification : Combine the crude acid and the ether extract, dry over an anhydrous salt (e.g., Drierite), and remove the solvent via distillation. The final product is then distilled under reduced pressure to yield pure this compound.
Protocol 5.1.2: Malonic Ester Synthesis [19]
This modern approach builds the cyclopropane ring using diethyl malonate and a dihalide.
-
Enolate Formation : Prepare the enolate of diethyl malonate by reacting it with a strong base, such as sodium ethoxide, in ethanol.
-
Cyclization : Add 1,2-dibromoethane (B42909) to the enolate solution. The enolate acts as a nucleophile, first displacing one bromide ion, and then undergoing an intramolecular reaction to displace the second bromide, forming the cyclopropane ring.
-
Saponification : Hydrolyze the resulting diethyl cyclopropane-1,1-dicarboxylate using a strong base (e.g., NaOH) and heat. This converts the two ester groups into carboxylate salts.
-
Acidification : Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylates, yielding cyclopropane-1,1-dicarboxylic acid.
-
Decarboxylation : Gently heat the dicarboxylic acid. The molecule will readily lose one carboxyl group as CO₂, yielding the final product, this compound.
Determination of pKa via Potentiometric Titration
This is a standard protocol for determining the acid dissociation constant (pKa) of a weak acid.
-
Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Titration Setup : Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter and immerse the electrode in the solution. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Procedure : Record the initial pH of the acid solution. Begin adding the NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the pH and the total volume of titrant added.
-
Data Analysis : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination : Identify the equivalence point, which is the point of steepest inflection on the curve. Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
Safety and Handling
This compound is a corrosive material that can cause severe skin burns and eye damage.[3][14] It is also harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical safety goggles or a face shield, protective gloves, and a lab coat or other protective clothing.[6][14] In case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[6]
-
Handling : Handle in a well-ventilated area.[6] Avoid breathing vapor or mist.[14] Keep away from sources of ignition.[14] Wash hands thoroughly after handling.[6]
-
Storage : Store in a cool, dry, and well-ventilated place.[14][16] Keep the container tightly closed.[6][14] It is often recommended to store under refrigeration (2-8°C).[3][4] Store away from incompatible materials like strong oxidizing agents and bases.[6][14]
Applications
Due to its unique structure, this compound is an important intermediate in various fields:
-
Pharmaceuticals : It is a crucial building block in the synthesis of pharmaceuticals, notably new antibacterial drugs such as cyclopropane norfloxacin.[3] The cyclopropyl group is often incorporated into drug candidates to modulate their pharmacokinetic properties.[1]
-
Agrochemicals : It is used as an intermediate for plant growth regulators and in the synthesis of pyrethroid pesticides.[3] Derivatives have been developed as fungicides and agents against parasites in plants and animals.[20]
-
Organic Synthesis : It serves as a versatile starting material for a variety of organic transformations, leveraging the reactivity of the strained ring.[1]
References
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CYCLOPROPYL CARBOXYLIC ACID [chembk.com]
- 4. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. 环丙甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cyclopropane carboxylic acid, 1759-53-1 [thegoodscentscompany.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 16. phytotechlab.com [phytotechlab.com]
- 17. fishersci.com [fishersci.com]
- 18. orgsyn.org [orgsyn.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
CAS number for cyclopropylcarboxylic acid
An In-depth Technical Guide to Cyclopropylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a pivotal building block in modern organic synthesis, with a particular focus on its applications in the pharmaceutical and agrochemical industries. Its unique strained ring structure imparts distinct chemical properties that are leveraged to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of complex molecules.
Chemical Identity and Properties
This compound, also known as cyclopropanecarboxylic acid, is a saturated fatty acid characterized by a three-membered carbocyclic ring attached to a carboxyl group.
Chemical Identifiers
The fundamental identifiers for this compound are summarized below, providing essential information for database searches and regulatory documentation.
| Identifier | Value |
| CAS Number | 1759-53-1[1][2][3][4] |
| Molecular Formula | C₄H₆O₂[1][2][3][4] |
| Molecular Weight | 86.09 g/mol [1][3][5] |
| IUPAC Name | Cyclopropanecarboxylic acid[2][4] |
| Synonyms | Carboxycyclopropane, Cyclopropionic acid, Cyclopropylmethanoic acid[2][4] |
| InChI | InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)[2][4] |
| InChIKey | YMGUBTXCNDTFJI-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in various reaction conditions. The strained cyclopropyl (B3062369) ring influences its reactivity compared to linear carboxylic acids.[3]
| Property | Value |
| Appearance | White crystalline solid or clear, light yellow liquid[3][5] |
| Melting Point | 14-17 °C[5][6][7] |
| Boiling Point | 182-184 °C[3][6][7] |
| Density | 1.081 g/mL at 25 °C[6][7] |
| Vapor Pressure | 1.53 mmHg[5] |
| Flash Point | 72 °C (161.6 °F) - closed cup[8] |
| Solubility | Soluble in water, ethanol, ether, chloroform, and ethyl acetate[3][7] |
| pKa | ~4.8 |
Role in Drug Development
The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry. Its incorporation into drug candidates, often via intermediates like this compound, can significantly enhance pharmacological properties. The rigid structure of the ring can lock a molecule into a bioactive conformation, improving binding affinity to target receptors. Furthermore, the cyclopropyl group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of a drug.[9] Its derivatives are integral to pharmaceuticals with applications as anticoagulants, and inhibitors for MET and VEGFR-2 kinases.[10]
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been established, varying in scalability, reagent toxicity, and yield.
Protocol 1: Hydrolysis of Cyclopropyl Cyanide
This is a classical and well-documented method for preparing this compound.[1][11] It involves the hydrolysis of cyclopropyl cyanide, which can be performed in one pot.
Methodology:
-
Reaction Setup: A mixture of cyclopropyl cyanide and concentrated sulfuric acid is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Hydrolysis: The hydrolysis is initiated by the careful, portion-wise addition of water. The reaction is exothermic and requires controlled cooling. Initially, 15-20 mL of water is added, followed by larger portions (60-75 mL) at 10-15 minute intervals until a total of approximately 500 mL has been added.[11]
-
Completion: The mixture is heated for an additional 1.5 hours with occasional stirring to ensure the complete disappearance of the oily cyanide layer.[11]
-
Acidification and Extraction: The solution is cooled in an ice bath and acidified with a pre-chilled mixture of concentrated sulfuric acid and cracked ice.[11] The resulting layer of crude this compound and polymers is separated. The aqueous layer is then extracted with ether.
-
Purification: The organic extracts and crude acid are combined, dried over an anhydrous salt (e.g., Drierite), and the solvent is removed via distillation. The final product is purified by vacuum distillation, yielding the acid boiling at 94–95°C at 26 mm Hg.[11]
References
- 1. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 5. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 8. Cyclopropanecarboxylic acid 95 1759-53-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Cyclopropylcarboxylic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for cyclopropylcarboxylic acid, a vital building block in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid with a characteristic stench.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | References |
| Molecular Formula | C4H6O2 | [1][2] |
| Molecular Weight | 86.09 g/mol | [1][2] |
| Boiling Point | 182 - 184 °C @ 760 mmHg | [1][2] |
| Melting/Freezing Point | 17.00 - 19.00 °C | [1] |
| Flash Point | 71 °C (159.80 °F) | [1] |
| Specific Gravity/Density | 1.0880 g/cm³ | [1] |
| Solubility | Soluble in water | [1][2] |
Hazard Identification and Classification
This compound is classified as a corrosive and combustible liquid.[1][3] It can cause severe skin burns and eye damage.[3][4][5] Ingestion is harmful, and inhalation may cause severe respiratory tract irritation with possible burns.[1][3]
GHS Hazard Statements:
-
H302: Harmful if swallowed[7]
Potential Health Effects:
-
Eye Contact: Causes severe eye burns, which can lead to chemical conjunctivitis and corneal damage.[1]
-
Skin Contact: Causes skin burns.[1]
-
Ingestion: Causes burns to the gastrointestinal tract and may lead to perforation of the digestive tract.[1] It may also cause central nervous system depression and cardiac disturbances.[1]
-
Inhalation: Causes chemical burns to the respiratory tract.[1] High concentrations may lead to central nervous system depression and asphyxiation.[1]
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[9] The available acute toxicity data is summarized below.
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 172 mg/kg | [8] |
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.
| PPE Type | Specifications | References |
| Eye/Face Protection | Chemical safety goggles or a face shield (8-inch minimum). Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [1][10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. | [1][11] |
First Aid Measures
Immediate medical attention is required for any exposure to this compound.[1][3]
| Exposure Route | First Aid Protocol | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Do not allow the victim to rub their eyes. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][3] |
| Inhalation | Remove the person from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention. | [1] |
Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1][12]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe vapor or mist.[1]
-
Empty containers may retain product residue and can be hazardous.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep refrigerated at temperatures below 4°C (39°F).[1]
-
Store away from incompatible materials such as oxidizing agents and strong bases.[1][8]
Accidental Release Measures and Spill Cleanup
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure the area is well-ventilated.[8][10]
-
Remove Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][3]
-
Don Appropriate PPE: Before proceeding with cleanup, ensure you are wearing the appropriate personal protective equipment as outlined in Section 4.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like sawdust.
-
Absorb the Spill: Carefully absorb the spilled material with the inert absorbent.
-
Collect the Waste: Using a spark-proof tool, collect the absorbed material and place it into a suitable, labeled container for chemical waste.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose of Waste: Dispose of the waste container in accordance with federal, state, and local regulations.[1]
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for a safe response to a this compound spill.
Disposal Considerations
Dispose of this compound and its containers in a manner consistent with federal, state, and local regulations.[1] Do not allow the product to enter drains.[8] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Firefighting Measures
This compound is a combustible liquid.[1]
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][3]
-
Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] Use water spray to keep fire-exposed containers cool.[1] Vapors are heavier than air and may form explosive mixtures with air.[1]
By adhering to these safety and handling precautions, researchers, scientists, and drug development professionals can work safely with this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. westliberty.edu [westliberty.edu]
- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 3. fishersci.com [fishersci.com]
- 4. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 5. biosynth.com [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. fishersci.com [fishersci.com]
The Genesis and Evolution of Cyclopropylcarboxylic Acid: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of a Key Moiety in Modern Therapeutics
Introduction
Cyclopropylcarboxylic acid, a seemingly simple molecule at the nexus of alicyclic and carboxylic acid chemistry, holds a significant position in the annals of organic synthesis and medicinal chemistry. Its strained three-membered ring imparts unique conformational rigidity and electronic properties that have been strategically exploited by chemists for over a century. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial synthesis, the evolution of its applications in drug development, and its engagement with biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal chemical entity.
Discovery and Early Synthesis
The journey of this compound begins in the late 19th century, a period of burgeoning exploration into the synthesis of cyclic compounds. The pioneering work of William Henry Perkin Jr. was instrumental in challenging the prevailing belief that rings smaller than six carbons would be too unstable to exist.
In 1884, Perkin achieved the first synthesis of a cyclopropane (B1198618) carboxylic acid derivative. His seminal work, published in the Journal of the Chemical Society in 1885, detailed the reaction of the sodium salt of ethyl malonate with ethylene (B1197577) bromide. This reaction, a landmark in carbocyclic chemistry, laid the foundational groundwork for the synthesis of three-membered ring systems.
Perkin's Seminal Synthesis (1885)
Perkin's initial synthesis did not yield this compound itself, but rather its diethyl ester derivative, which could then be hydrolyzed to the dicarboxylic acid and subsequently decarboxylated. The fundamental approach, however, established the principle of using a 1,3-dihalopropane equivalent to cyclize a malonic ester.
A more direct early synthesis of cyclopropanecarboxylic acid was achieved through the decarboxylation of cyclopropane-1,1-dicarboxylic acid.
Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This protocol is based on the principles of Perkin's work, utilizing a phase-transfer catalyzed reaction of diethyl malonate and 1,2-dibromoethane (B42909), followed by hydrolysis.
-
Reaction:
-
To a vigorously stirred solution of 50% aqueous sodium hydroxide (B78521), triethylbenzylammonium chloride (0.5 mol) is added at 25°C.
-
A mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) is added at once to the suspension.
-
The reaction mixture is stirred vigorously for 2 hours.
-
The mixture is then cooled and carefully acidified with concentrated hydrochloric acid.
-
The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated to yield the crude product.
-
Recrystallization from a suitable solvent system yields purified cyclopropane-1,1-dicarboxylic acid.
-
-
Decarboxylation to this compound:
-
Heating cyclopropane-1,1-dicarboxylic acid above its melting point results in the loss of one carboxyl group to yield this compound.
-
The "Classic" 1944 Synthesis
A significant advancement in the practical synthesis of this compound was documented in Organic Syntheses in 1944. This method, which became a standard laboratory procedure, involves the intramolecular cyclization of γ-chlorobutyronitrile followed by hydrolysis.
Experimental Protocol: Synthesis via γ-Chlorobutyronitrile
-
Step 1: Cyclization of γ-Chlorobutyronitrile to Cyclopropyl (B3062369) Cyanide
-
Powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole) are mixed in a flask.
-
The mixture is heated on a steam bath, initiating a vigorous reaction.
-
The resulting cyclopropyl cyanide is then hydrolyzed in the next step.
-
-
Step 2: Hydrolysis of Cyclopropyl Cyanide to this compound
-
The crude cyclopropyl cyanide is treated with a mixture of sulfuric acid and water.
-
The mixture is heated to complete the hydrolysis of the nitrile to the carboxylic acid.
-
The this compound is then isolated by extraction and purified by distillation.
-
This two-step, one-pot reaction provided a more accessible route to this compound for many chemists.
Table 1: Comparison of Early Synthetic Methods
| Method | Precursors | Key Steps | Reported Yield | Reference |
| Perkin's Method (Derivative) | Diethyl malonate, 1,2-dibromoethane | Cyclization, Hydrolysis, Decarboxylation | Not explicitly stated for the mono-acid in the 1885 paper. | Perkin, 1885 |
| "Classic" 1944 Synthesis | γ-Chlorobutyronitrile | Intramolecular cyclization, Hydrolysis | 74-79% | Organic Syntheses, 1944 |
History of Applications in Drug Discovery and Development
The unique structural and electronic properties of the cyclopropane ring—namely its conformational rigidity and metabolic stability—were not immediately exploited in medicinal chemistry. The earliest therapeutic application of a cyclopropane-containing molecule was as a general anesthetic in the 1930s. However, it was the strategic incorporation of the cyclopropyl group into more complex molecules that truly unlocked its potential in drug design.
Early Anesthetics: Cyclopropane Gas
Cyclopropane gas was discovered to have anesthetic properties in 1929 and saw clinical use starting in the 1930s.[1][2] While not a carboxylic acid, this early use familiarized the medical community with the physiological effects of the cyclopropane ring. Its high potency and rapid onset were advantageous, but its flammability ultimately led to its replacement by non-flammable anesthetics.[1][2]
The Dawn of Cyclopropane in Psychoactive Drugs: Tranylcypromine
A significant milestone in the history of cyclopropane-containing drugs was the development of tranylcypromine (Parnate). First synthesized in 1948 as an analog of amphetamine, its potent monoamine oxidase inhibitor (MAOI) activity was discovered in 1959.[3][4] Tranylcypromine, a racemic mixture of two enantiomers of 2-phenylcyclopropylamine, became an important antidepressant.[3][5] Its synthesis involves the formation of the cyclopropane ring, and its biological activity highlighted the potential of the cyclopropylamine (B47189) moiety as a pharmacophore.
A Breakthrough in Antibiotics: The Fluoroquinolones
The development of the fluoroquinolone class of antibiotics marked a pivotal moment for the application of this compound derivatives in drug design. The introduction of a cyclopropyl group at the N-1 position of the quinolone core was found to significantly enhance antibacterial activity.
Ciprofloxacin (B1669076) , one of the most successful and widely used antibiotics, exemplifies this.[6] Its synthesis relies on a cyclopropylamine precursor, which is ultimately derived from this compound. The cyclopropyl group in ciprofloxacin is crucial for its potent inhibition of bacterial DNA gyrase and topoisomerase IV.[6]
Table 2: Key Cyclopropane-Containing Drugs and Their Significance
| Drug | Class | Year of Discovery/Introduction | Significance |
| Cyclopropane | Anesthetic | 1929 (anesthetic properties discovered) | First therapeutic use of a cyclopropane-containing molecule.[1][2] |
| Tranylcypromine | Antidepressant (MAOI) | 1948 (synthesis), 1959 (MAOI activity discovered) | Early example of a synthetic drug incorporating a cyclopropylamine moiety.[3][4] |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | 1987 (FDA approved) | Demonstrated the dramatic enhancement of biological activity by a cyclopropyl group.[6] |
Involvement in Biological Pathways and Signaling
The influence of this compound and its derivatives extends to their interaction with various biological pathways. The cyclopropyl group is often introduced into drug candidates to improve their metabolic stability, as the C-H bonds of the cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aliphatic counterparts.
Metabolic Pathways
While the cyclopropyl group can enhance metabolic stability, this compound itself can be metabolized in mammals. Studies have shown that it can be activated to its coenzyme A thioester and subsequently undergo chain elongation via the fatty acid biosynthesis pathway.[7] This results in the formation of ω-cyclopropyl fatty acids, which are incorporated into lipids.
Furthermore, this compound has been shown to inhibit the mitochondrial monocarboxylate transporter, thereby affecting the metabolism of pyruvate (B1213749) and other monocarboxylates. This inhibition is thought to be a contributing factor to its observed hypoglycemic effects in some studies.
Signaling Pathways
Direct involvement of this compound in specific mammalian signaling cascades is not well-documented. However, its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC) , is a key signaling molecule in plants. ACC is the immediate precursor to the plant hormone ethylene, and the regulation of its synthesis is a critical control point in the ethylene signaling pathway, which governs numerous developmental processes and stress responses. While this pathway is specific to plants, the study of ACC provides a precedent for a small cyclopropane-containing molecule acting as a crucial signaling component.
Conclusion
From its theoretical conception and challenging first synthesis by William Henry Perkin Jr. to its indispensable role in modern blockbuster drugs like ciprofloxacin, this compound has had a profound impact on chemical and pharmaceutical sciences. Its history is a testament to the enduring value of fundamental synthetic exploration. For contemporary drug development professionals, the cyclopropyl moiety, often introduced via this compound or its derivatives, remains a powerful tool for enhancing potency, tuning pharmacokinetic properties, and improving metabolic stability. A thorough understanding of its origins, synthesis, and biological interactions is therefore essential for the rational design of the next generation of therapeutics.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Cyclopropanecarboxylic acid: chain elongation to omega-cyclopropyl fatty acids by mammals and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
fundamental reaction mechanisms of cyclopropylcarboxylic acid
An In-depth Technical Guide on the Fundamental Reaction Mechanisms of Cyclopropylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CPCA) is a carbocyclic compound featuring a three-membered ring attached to a carboxyl group.[1] The significant ring strain inherent in the cyclopropane (B1198618) ring imparts unique chemical and physical properties, making it a subject of considerable interest in organic synthesis and medicinal chemistry.[1][2] This highly strained structure leads to enhanced reactivity compared to acyclic analogues and provides a rigid conformational scaffold.[1] In drug development, the incorporation of a cyclopropyl (B3062369) moiety can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, improving potency, increasing brain permeability, and reducing off-target effects.[3] This guide provides a detailed exploration of the , including its synthesis, key transformations, and relevance in modern chemistry.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The classical approach involves an intramolecular cyclization, while modern variations often employ malonic ester synthesis for greater versatility.
Classical Synthesis from γ-Chlorobutyronitrile
A well-established method involves the treatment of γ-chlorobutyronitrile with a strong base, such as powdered sodium hydroxide (B78521), often with heating.[4][5] The reaction proceeds through an initial deprotonation at the α-position to the nitrile, generating a carbanion. This is followed by a rapid intramolecular SN2 reaction, where the carbanion displaces the chloride to form cyclopropyl cyanide.[5] The nitrile is then hydrolyzed under the harsh basic conditions, followed by acidic workup, to yield this compound.[4][5] Yields for this method are typically in the range of 74–79%.[4]
Malonic Ester Pathway
A more contemporary route utilizes diethyl malonate as the starting material.[5] The process begins with the alkylation of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base like sodium ethoxide. This forms diethyl cyclopropane-1,1-dicarboxylate. Subsequent saponification (hydrolysis of the esters) followed by acidification yields the dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to afford the final this compound product.[5]
Fundamental Reaction Mechanisms
The inherent strain of the cyclopropane ring governs its reactivity, leading to a variety of characteristic transformations.
Ring-Opening Reactions
Ring-opening is a predominant reaction pathway for cyclopropane derivatives, often proceeding through radical or polar mechanisms.
-
Radical-Mediated Ring-Opening : Photoredox catalysis can initiate the ring-opening of cyclopropyl derivatives. For instance, 2-aryl-substituted cyclopropanecarboxylic acids can be converted to cyclobutanones via a one-carbon ring expansion.[6] The proposed mechanism involves a single-electron reduction of an activated carboxylic acid derivative to form a ketyl radical. This radical undergoes C–C bond homolysis to open the ring, forming a benzyl (B1604629) radical and an enolate. A subsequent reductive radical-polar crossover generates a benzyl anion, which then participates in recyclization to form the expanded ring.[6]
-
Electrophilic Ring-Opening : The reaction of cyclopropanecarboxylates with electrophiles, such as benzeneselenenyl chloride, can lead to regio- and stereoselective ring-opening.[7] In the presence of a Lewis acid like TiCl4, coordination to the carbonyl oxygen facilitates the opening of the ring to form a stabilized dipolar intermediate, which is then trapped by the electrophile and its counterion.[7]
Esterification
The conversion of this compound to its corresponding esters is a fundamental transformation, typically achieved via Fischer esterification.
-
Fischer Esterification : This acid-catalyzed equilibrium reaction involves the condensation of this compound with an alcohol.[8] The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the ester.[8] Cyclopropanecarboxylic acid esters exhibit significantly increased hydrolytic stability compared to other esters, a property attributed to hyperconjugative stabilization from the cyclopropyl group.[9]
Amidation
Amide bond formation is crucial in pharmaceutical synthesis. Cyclopropylcarboxamides can be prepared through several methods, often requiring activation of the carboxylic acid.
-
Direct Condensation with Activating Agents : Reagents like titanium tetrachloride (TiCl4) or thionyl chloride (SOCl2) can mediate the direct condensation of this compound with amines.[10][11] With TiCl4, the reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures, providing amides in moderate to excellent yields.[10] The process generally preserves the stereochemical integrity of chiral substrates.[10]
-
Via Acyl Chloride : A two-step approach involves first converting the carboxylic acid to the more reactive cyclopropanecarbonyl chloride using a chlorinating agent (e.g., thionyl chloride).[12] The isolated acyl chloride is then reacted with an amine to form the amide.
-
Catalytic Methods : Modern protocols utilize cooperative catalysis. For example, a system of DABCO and Fe3O4 nanoparticles can facilitate the atom-economic synthesis of N-methyl amides from the corresponding carboxylic acids.[13]
Decarboxylation
The loss of CO2 from this compound and its derivatives can occur under specific conditions, often coupled with rearrangement.
-
Thermal Decarboxylative Rearrangement : While simple this compound is relatively stable to heat, α-substituted derivatives can undergo interesting transformations. For example, 1-(cyclopropylcarbonyl)cyclopropanecarboxylic acid, upon heating to 120°C, does not simply decarboxylate to a ketone. Instead, it undergoes a rearrangement to yield 2-cyclopropyl-4,5-dihydrofuran.[14][15] The proposed mechanism involves an initial thermal ring-opening of the disubstituted cyclopropane to an α-allyl-β-keto acid intermediate. This is followed by a concerted decarboxylation and cyclization to form the dihydrofuran product.[14][15]
-
High-Temperature Decarboxylation : At very high temperatures (340°C), cyclopropane carboxylic acid itself can decarboxylate.[16] The reaction proceeds through an initial ring-opening to a diradical, which is stabilized by the carboxyl group. This rearranges to but-3-enoic acid, which then loses CO2 via a cyclic transition state to form propene.[16]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound and its derivatives.
Table 1: Synthesis and Amidation Yields
| Reaction | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Synthesis | γ-Chlorobutyronitrile, NaOH | Steam bath | This compound | 74–79 | [4] |
| Amidation | Pivalic Acid, Aniline, TiCl4 | Pyridine, 85 °C, 2h | N-Phenylpivalamide | 90 | [10] |
| Amidation | Benzoic Acid, Methyl Isothiocyanate, DABCO/Fe3O4 | 120 °C, 12h | N-Methylbenzamide | 99 | [13] |
| Amidation | Cyclopropanecarboxylic Acid, Ammonia | 180-260 °C, 1-10h | Cyclopropanecarboxamide | ~90 |[12] |
Table 2: Kinetic Data for Cyclopropyl Radical Reactions
| Reaction | Rate Constant (M-1 s-1) at 298 K | Reference |
|---|---|---|
| Cyclopropyl Radical + Styrene | (1.5 ± 0.3) x 107 | [17] |
| Cyclopropyl Radical + CCl4 | (1.5 ± 0.2) x 106 | [17] |
| Cyclopropyl Radical + 1,4-Cyclohexadiene | (7.9 ± 0.3) x 106 |[17] |
Role in Drug Development and Signaling Pathways
The cyclopropyl group is not a signaling molecule itself but is a "privileged" structural motif in medicinal chemistry. Its inclusion in drug candidates is a strategic choice to modulate physicochemical and pharmacokinetic properties.[3] Drugs containing the cyclopropyl moiety often interact with complex biological signaling systems, such as G-protein coupled receptor (GPCR) pathways that modulate cyclic AMP (cAMP) levels.[18][19] For example, a cyclopropyl-containing antagonist might bind to a GPCR, preventing the activation of adenylyl cyclase and thereby blocking the production of the second messenger cAMP. This modulation can have profound effects on downstream cellular processes like gene transcription and protein phosphorylation.[18]
Experimental Protocols
Protocol 1: Synthesis of this compound[4]
-
Apparatus : Set up a 2-L three-necked round-bottomed flask with two large condensers in a fume hood.
-
Reagents : Place 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile into the flask.
-
Reaction : Mix the contents well and heat on a steam bath. A vigorous reaction will occur. After 1 hour, the mixture will appear less liquid.
-
Hydrolysis : Complete the hydrolysis by adding 500 mL of water in small portions over approximately 2 hours while continuing to heat. Heat for an additional 1.5 hours with occasional stirring until the oily layer disappears.
-
Workup : Cool the solution in an ice bath. Acidify by adding a pre-mixed and cooled solution of 200 g of concentrated sulfuric acid in 300 g of cracked ice.
-
Extraction : Separate the floating layer of crude acid. Extract the cold aqueous solution once with 1 L of ether by stirring (to avoid emulsions).
-
Isolation : Combine the ether extract and crude acid, dry over Drierite, and remove the solvent on a steam bath. Distill the residue under reduced pressure to obtain the pure product (boiling point: 94–95°C at 26 mm Hg).
Protocol 2: General Procedure for Amidation using TiCl4[10]
-
Setup : To a solution of the carboxylic acid (1.0 mmol) in anhydrous pyridine (5 mL), add the amine (1.2 mmol).
-
Reagent Addition : Add TiCl4 (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction : Heat the reaction mixture to 85°C and monitor by TLC.
-
Workup : After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (B1210297) (20 mL) and a 1N HCl solution (20 mL).
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 13. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Complexity in Biological Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Cyclopropylcarboxylic Acid: A Technical Guide
Introduction
Cyclopropylcarboxylic acid (CPCA), a valuable building block in organic synthesis and drug discovery, possesses a unique strained three-membered ring directly attached to a carboxyl group. This structural feature imparts distinct chemical reactivity and physical properties, which are reflected in its spectroscopic data. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals in the aliphatic and downfield regions, corresponding to the cyclopropyl (B3062369) and carboxylic acid protons, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.1 | Singlet | 1H | -COOH |
| ~1.59-1.93 | Multiplet | 1H | -CH-COOH |
| ~0.8-1.2 | Multiplet | 4H | -CH₂-CH₂- |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C=O |
| ~13 | -CH-COOH |
| ~9 | -CH₂-CH₂- |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for obtaining NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumental Analysis:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The acidic proton of the carboxylic acid may be exchanged with deuterium (B1214612) by adding a drop of D₂O, causing its signal to disappear, which can be a useful diagnostic tool.[2][3]
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid group.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~2500-3300 | Broad | O-H stretch |
| ~1700 | Strong, sharp | C=O stretch |
| ~1200-1300 | Medium | C-O stretch |
| ~900-950 | Broad | O-H bend (out-of-plane) |
The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase.[2][3][4][5]
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like this compound is using a thin film on a salt plate or Attenuated Total Reflectance (ATR).
Thin Film Method:
-
Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small drop of the sample directly onto the crystal.
-
Acquire the spectrum.
Instrumental Analysis:
-
A background spectrum of the empty instrument (or clean ATR crystal) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 86 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M-H]⁺ |
| 69 | Moderate | [M-OH]⁺ |
| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |
The presence of a molecular ion peak at m/z 86 confirms the molecular weight of this compound (C₄H₆O₂).[1][6] The fragmentation pattern is consistent with the loss of a hydrogen atom, a hydroxyl group, and the formation of a stable cyclopropyl cation.
Experimental Protocol for Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of volatile small molecules like this compound.
Sample Introduction (GC):
-
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared.
-
A small volume (typically 1 µL) is injected into the gas chromatograph.
-
The sample is vaporized and separated on a capillary column before entering the mass spectrometer.
Ionization and Analysis (MS):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron ionization (EI) is commonly used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
The combined application of NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile of this compound, unequivocally confirming its molecular structure. The characteristic chemical shifts, absorption frequencies, and fragmentation patterns detailed in this guide serve as a valuable reference for researchers working with this important chemical compound. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data for this compound and other similar small molecules.
References
- 1. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Cyclopropylcarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of cyclopropylcarboxylic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both qualitative and quantitative data, alongside detailed experimental methodologies.
Introduction to this compound
This compound (CPCA) is a cyclic carboxylic acid with the chemical formula C₄H₆O₂. Its unique strained three-membered ring structure imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in a range of organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development.
Solubility Profile of this compound
The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. The polarity of the carboxyl group in this compound allows for hydrogen bonding, influencing its solubility in polar solvents. Conversely, the non-polar nature of the cyclopropane (B1198618) ring affects its solubility in non-polar organic solvents.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, an estimated aqueous solubility is available and provides a baseline for its hydrophilic character.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Temperature (°C) | Solubility | Unit |
| Water | H₂O | 25 | 9.145e+004 | mg/L (estimated)[1] |
Qualitative Solubility Data
Qualitative assessments of this compound's solubility have been reported in several sources, providing a general understanding of its behavior in common organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Solubility Description |
| Water | H₂O | Soluble[2][3][4] |
| Ethanol | C₂H₅OH | Soluble[2][3] |
| Diethyl Ether | (C₂H₅)₂O | Soluble[2] |
| Chloroform | CHCl₃ | Soluble[5][6][7] |
| Ethyl Acetate | CH₃COOC₂H₅ | Soluble[5][6][7] |
Note: One source has reported this compound as insoluble in water, which is in contrast to other available data.
Experimental Protocols for Solubility Determination
The following sections outline detailed methodologies for the experimental determination of the solubility of this compound. These protocols are based on established analytical techniques for organic compounds.
Gravimetric Method for Quantitative Solubility Determination
The gravimetric method is a precise and widely used technique for determining the solubility of a solid compound in a liquid solvent.
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Constant temperature bath (e.g., water bath)
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: Place the container in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Filtration: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For accuracy, filter the solution using a syringe filter compatible with the solvent.
-
Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Drying: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry the sample to a constant weight.
-
Measurement: After cooling to room temperature in a desiccator, weigh the dish or vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Mass of solute / Volume of solution) x 100
Qualitative Solubility Test
A qualitative solubility test provides a rapid assessment of a compound's solubility in various solvents.
Principle: A small, measured amount of the solute is added to a specific volume of the solvent, and the mixture is observed for dissolution.
Apparatus and Materials:
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Test tubes
-
Vortex mixer or stirring rods
-
Spatula
Procedure:
-
Solvent Addition: Add a defined volume (e.g., 1 mL) of the selected organic solvent to a clean, dry test tube.
-
Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a clean glass rod for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble under these conditions. If the solid remains, the compound is considered insoluble or sparingly soluble.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. cyclopropane carboxylic acid, 1759-53-1 [thegoodscentscompany.com]
- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 3. Cyclopropanecarboxylic Acid: Solubility, Microwave Spectrum, Metabolism, and Ester Prodrugs_Chemicalbook [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 6. Cyclopropanecarboxylic acid CAS#: 1759-53-1 [chemicalbook.com]
- 7. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Thermodynamic Properties of Cyclopropylcarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermodynamic properties of cyclopropylcarboxylic acid (C₄H₆O₂, CAS: 1759-53-1). Understanding these properties is crucial for process design, safety analysis, reaction modeling, and assessing the stability and bioavailability of drug candidates incorporating the cyclopropyl (B3062369) moiety. This document summarizes experimentally determined data, details the methodologies used for these measurements, and illustrates relevant thermodynamic relationships and workflows.
Quantitative Thermodynamic Data
The following tables summarize the critical thermodynamic parameters for this compound. Data has been compiled from various sources, with primary data originating from the NIST Standard Reference Database and peer-reviewed publications.
Table 1: Enthalpic and Phase Change Properties
| Property | Value | Units | Method | Reference |
| Standard Enthalpy of Combustion (liquid), ΔcH°liquid | -2035 | kJ/mol | Combustion Calorimetry | Bruylants and Stassens, 1921[1] |
| Standard Enthalpy of Combustion (liquid), ΔcH°liquid | -2007 | kJ/mol | Combustion Calorimetry | Roth and Ostling, 1913[1] |
| Enthalpy of Vaporization, ΔvapH | 58.9 ± 0.3 | kJ/mol | Ebulliometric | Steele, Chirico, et al., 2002[1] |
| 48.8 ± 0.4 | kJ/mol | Ebulliometric | Steele, Chirico, et al., 2002[1] | |
| Normal Boiling Point, Tboil | 182-184 | °C | N/A | Sigma-Aldrich[2] |
| 455 - 457 | K | N/A | Frinton Laboratories Inc., 1986[1] | |
| Melting Point, Tfus | 14 - 17 | °C | N/A | Sigma-Aldrich[2] |
Note: The two cited values for the enthalpy of combustion reflect historical measurements and highlight the importance of considering experimental uncertainties. The derived standard enthalpy of formation in the liquid state (ΔfH°liquid) is approximately -396 kJ/mol and -424.3 kJ/mol from these values, respectively.[1]
Table 2: Heat Capacity Data (Ideal Gas)
The ideal gas heat capacity (Cp,gas) is a fundamental property for modeling the temperature dependence of enthalpy and entropy.
| Temperature (K) | Gas Heat Capacity (Cp,gas) (J/mol·K) | Method | Reference |
| 298.16 | 94.77 | Adiabatic Calorimetry | Tabacik V., 1978[1] |
| 353.16 | 110.58 | Adiabatic Calorimetry | Tabacik V., 1978[1] |
| 403.16 | 124.10 | Adiabatic Calorimetry | Tabacik V., 1978[1] |
| 453.16 | 136.36 | Adiabatic Calorimetry | Tabacik V., 1978[1] |
Experimental Protocols
The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The methodologies outlined below are representative of those used to obtain the data presented in this guide.
Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion is determined using a bomb calorimeter, typically a static bomb calorimeter for liquid samples.
Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is placed into a crucible within a high-pressure stainless steel vessel, known as the "bomb." A small amount of water (e.g., 1 cm³) is added to the bomb to ensure the final state of water from the combustion is liquid.[3]
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.[3]
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The entire assembly is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) as it rises due to the heat released by the combustion. The temperature is recorded until it reaches a maximum and begins to cool.
-
Calculation: The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[4] The total heat released (q) is calculated using the formula q = C_cal * ΔT, where ΔT is the corrected temperature rise.
-
Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb. The final value is converted to the standard enthalpy of combustion (ΔcH°) in kJ/mol.
Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[5]
Methodology:
-
Sample Containment: A known mass of the liquid sample is sealed in a calorimetric vessel, which is equipped with a precision thermometer and an electrical heater.[5]
-
Adiabatic Shielding: The vessel is placed inside an adiabatic shield or jacket. The temperature of this shield is controlled electronically to match the temperature of the sample vessel at all times.[6] This minimizes heat loss to the surroundings, creating a near-perfectly insulated system.
-
Heating and Measurement: A precisely measured quantity of electrical energy (Q) is supplied to the heater in the sample vessel, causing a small increase in temperature (ΔT).
-
Stepwise Measurement: The heat capacity (Cp) is calculated from the energy input and the resulting temperature rise (C_p = Q / ΔT). This process is repeated in a stepwise manner over the desired temperature range to generate a heat capacity curve.[7]
Ebulliometric Method for Vapor Pressure and Enthalpy of Vaporization
Vapor pressure data, essential for calculating the enthalpy of vaporization, can be determined using ebulliometry or effusion methods. The data from Steele, et al. (2002) was determined using a specialized ebulliometric apparatus.
Methodology:
-
Apparatus: An ebulliometer is used, where the liquid is brought to its boiling point under a controlled pressure.
-
Equilibrium Measurement: The apparatus is designed to ensure that the boiling liquid, its vapor, and the condensing vapor are all in thermal equilibrium. The temperature of this equilibrium is measured with high accuracy at a specific, controlled pressure.
-
Data Collection: By systematically varying the pressure of the inert gas above the sample, a series of boiling point temperatures corresponding to different pressures is recorded.
-
Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH) is derived from the vapor pressure data using the Clausius-Clapeyron equation: ln(P₂/P₁) = - (ΔvapH / R) * (1/T₂ - 1/T₁) Plotting ln(P) versus 1/T yields a line with a slope of -ΔvapH/R, from which the enthalpy of vaporization can be calculated.
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Relationship Between Core Thermodynamic Properties
Caption: The fundamental relationship between Gibbs Free Energy, Enthalpy, and Entropy.
References
- 1. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 2. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 5. srd.nist.gov [srd.nist.gov]
- 6. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantum Chemical Blueprint of Cyclopropylcarboxylic Acid: A Technical Guide for Researchers
An In-depth Analysis of the Conformational Landscape, Spectroscopic Signatures, and Reaction Pathways of a Key Pharmaceutical Building Block
This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental data available for cyclopropylcarboxylic acid. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's structural properties, spectroscopic characteristics, and potential reaction mechanisms. By presenting a cohesive analysis of both theoretical and experimental findings, this document aims to facilitate a deeper understanding of this important chemical entity.
Molecular Structure and Conformational Analysis
Quantum chemical calculations and experimental studies have revealed that this compound exists as a mixture of two primary conformers: a lower-energy trans form and a higher-energy cis form. The nomenclature refers to the relative orientation of the carboxylic acid's hydroxyl group and the cyclopropyl (B3062369) ring.
A key study utilizing microwave spectroscopy in combination with density functional theory (DFT) calculations at the B3LYP/aug-cc-pVQZ level has provided precise geometric parameters and the energy difference between these conformers[1]. The trans conformer is the more stable of the two.
Table 1: Calculated and Experimental Geometric Parameters for the trans Conformer of this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/aug-cc-pVQZ)[1] | Experimental Value (Microwave Spectroscopy)[1] |
| Bond Lengths (Å) | C1-C2 | 1.515 | 1.514(2) |
| C2-C3 | 1.515 | 1.514(2) | |
| C1-C3 | 1.515 | 1.514(2) | |
| C1-C(O) | 1.490 | 1.491(3) | |
| C=O | 1.210 | 1.209(3) | |
| C-OH | 1.365 | 1.366(3) | |
| O-H | 0.969 | 0.970(5) | |
| Bond Angles (°) | ∠C2-C1-C3 | 60.0 | 60.0 (fixed) |
| ∠C2-C1-C(O) | 118.5 | 118.4(2) | |
| ∠C1-C(O)=O | 124.5 | 124.6(3) | |
| ∠C1-C(O)-OH | 112.5 | 112.4(3) | |
| ∠C(O)-O-H | 106.5 | 106.4(5) |
The energy difference between the trans and cis conformers has been computationally determined to be 373.1 cm⁻¹ (approximately 4.46 kJ/mol)[1]. This indicates that while the trans conformer is dominant, the cis form is also present at room temperature, with a calculated relative abundance of 15-17%[1].
Spectroscopic Properties
The vibrational and nuclear magnetic resonance spectra of this compound provide characteristic fingerprints for its identification and structural elucidation.
Vibrational Spectroscopy
The infrared (IR) spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group and the cyclopropyl ring. Experimental FTIR data is available from the NIST Chemistry WebBook[2][3].
Table 2: Key Experimental and Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹)[2][3] | General Theoretical Range (cm⁻¹) |
| O-H stretch (broad) | ~3000 | 3500-2500 |
| C-H stretch (ring) | ~3080, ~3010 | 3100-3000 |
| C=O stretch | ~1705 | 1760-1690 |
| CH₂ scissoring (ring) | ~1460 | 1480-1440 |
| O-H bend | ~1420 | 1440-1395 |
| C-O stretch | ~1230 | 1320-1210 |
| Ring breathing | ~1050 | Not well-defined |
| O-H out-of-plane bend | ~940 | 950-910 |
The broadness of the O-H stretching band is indicative of strong intermolecular hydrogen bonding, which is typical for carboxylic acids in the condensed phase, often existing as dimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the different nuclei in the molecule.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| -COOH | ~12.0 | singlet (broad) | - |
| CH (α to COOH) | ~1.5 | multiplet | - |
| CH₂ (ring, cis to COOH) | ~0.9 | multiplet | - |
| CH₂ (ring, trans to COOH) | ~0.7 | multiplet | - |
| ¹³C NMR | |||
| C=O | ~180 | - | - |
| CH (α to COOH) | ~14 | - | - |
| CH₂ (ring) | ~9 | - | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Thermochemical Properties
The thermochemical properties of this compound are crucial for understanding its stability and reactivity.
Table 4: Experimental Thermochemical Data for this compound
| Property | Value | Units | Reference |
| Enthalpy of Combustion (liquid) | -2035 | kJ/mol | [4] |
| Enthalpy of Formation (liquid) | -396 | kJ/mol | [4] |
| Boiling Point | 182-184 | °C | [5] |
| Melting Point | 14-17 | °C | [5] |
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the hydrolysis of cyclopropyl cyanide. A detailed procedure is available in Organic Syntheses[6]. The general steps are:
-
Reaction of γ-chlorobutyronitrile with a strong base (e.g., sodium hydroxide) to induce cyclization to form cyclopropyl cyanide.
-
Hydrolysis of the resulting cyclopropyl cyanide under acidic or basic conditions to yield this compound.
-
Purification of the product by distillation.
NMR Spectroscopy
A general protocol for obtaining the NMR spectrum of this compound involves:
-
Dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Transferring the solution to an NMR tube.
-
Acquiring the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
A typical procedure for acquiring the FTIR spectrum is as follows:
-
For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
A background spectrum of the empty sample holder or ATR crystal is recorded first.
-
The sample spectrum is then recorded and ratioed against the background to obtain the absorbance spectrum.
Reaction Pathways and Mechanisms
Quantum chemical calculations are instrumental in elucidating potential reaction mechanisms for this compound. One area of interest is its thermal decomposition, particularly decarboxylation.
Proposed Mechanism for Thermal Decarboxylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 3. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 4. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 5. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Cyclopropylcarboxylic Acid from Gamma-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cyclopropylcarboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor gamma-butyrolactone (B3396035) (GBL). The synthesis follows a well-established multi-step pathway involving the ring-opening of GBL to form a 4-halobutyrate intermediate, followed by intramolecular cyclization and subsequent hydrolysis. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the successful execution of this transformation.
Introduction
This compound and its derivatives are key structural motifs found in numerous pharmaceuticals and agrochemicals. The strained cyclopropyl (B3062369) ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable feature in drug design. A common and cost-effective starting material for the synthesis of this important scaffold is gamma-butyrolactone. The synthetic route described herein involves a three-step process:
-
Ring-Opening and Esterification: Gamma-butyrolactone is first ring-opened and converted into a 4-chlorobutyrate ester. This is typically achieved by reaction with a chlorinating agent in the presence of an alcohol.
-
Intramolecular Cyclization: The resulting 4-chlorobutyrate ester undergoes an intramolecular cyclization reaction in the presence of a strong base to form the corresponding cyclopropanecarboxylate (B1236923) ester.
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield this compound.
This protocol consolidates information from various sources to provide a clear and actionable guide for laboratory synthesis.
Data Presentation
The following table summarizes the typical yields reported for each step of the synthesis. Actual yields may vary depending on reaction scale, purity of reagents, and experimental conditions.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Gamma-Butyrolactone to 4-Chlorobutyric Acid | HCl, H₂SO₄ (catalyst) | ~95%[1][2] |
| 2 | 4-Chlorobutyric Acid to Methyl 4-Chlorobutyrate | Methanol (B129727) | Not explicitly stated, but esterification is a high-yielding reaction. |
| 3 | Methyl 4-Chlorobutyrate to Methyl Cyclopropanecarboxylate | Sodium Hydroxide (B78521), Phase Transfer Catalyst | Not explicitly stated in a consolidated manner. |
| 4 | Methyl Cyclopropanecarboxylate to this compound | NaOH, then Acidification | 74-79%[3] |
Experimental Protocols
Materials and Equipment:
-
Gamma-butyrolactone (GBL)
-
Anhydrous Hydrogen Chloride (gas or solution in a compatible solvent)
-
Sulfuric Acid (concentrated)
-
Methanol
-
Sodium Hydroxide
-
Phase Transfer Catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Hydrochloric Acid (concentrated, for workup)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
-
Autoclave or pressure-rated reactor
Protocol 1: Synthesis of 4-Chlorobutyric Acid[1][2]
This protocol describes the ring-opening of gamma-butyrolactone to form 4-chlorobutyric acid.
Procedure:
-
To a suitable pressure-rated reactor (e.g., a 750 mL Teflon-lined autoclave), add gamma-butyrolactone (e.g., 344.4 g, 4.0 moles), water (18 g), and sulfuric acid (6.8 g).
-
Seal the reactor and slowly introduce anhydrous hydrogen chloride gas (e.g., 163 g, 4.47 moles).
-
The reaction is exothermic, and the temperature and pressure will rise. Maintain the reaction temperature between 70-75°C and the pressure between 70-80 psi.
-
Stir the reaction mixture under these conditions for approximately 24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS).
-
After the reaction is complete, cool the reactor and carefully vent the excess pressure.
-
The crude 4-chlorobutyric acid can be used directly in the next step or purified further if necessary. A typical crude yield is around 95.5%.
Protocol 2: Synthesis of Methyl 4-Chlorobutyrate
This protocol details the esterification of 4-chlorobutyric acid.
Procedure:
-
The crude 4-chlorobutyric acid from the previous step is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added to accelerate the reaction.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude methyl 4-chlorobutyrate.
Protocol 3: Synthesis of this compound[3][4]
This protocol describes the cyclization of methyl 4-chlorobutyrate and subsequent hydrolysis.
Procedure:
-
Cyclization:
-
In a flask equipped with a condenser and a dropping funnel, place the methyl 4-chlorobutyrate.
-
A solution of sodium hydroxide in a suitable solvent, along with a phase transfer catalyst, is added dropwise to the stirred solution of the ester. The use of a phase transfer catalyst is beneficial for this reaction.[4]
-
Alternatively, sodium methoxide (B1231860) in toluene can be used as the base. The mixture is refluxed with stirring for several hours.[3]
-
-
Hydrolysis:
-
After the cyclization is complete, an aqueous solution of sodium hydroxide is added to the reaction mixture.
-
The mixture is stirred vigorously for several hours to effect the hydrolysis of the methyl cyclopropanecarboxylate.[3]
-
-
Workup and Purification:
-
After hydrolysis, the organic layer is separated.
-
The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid or sulfuric acid.[3]
-
The resulting crude this compound, which may separate as an oily layer, is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to afford pure this compound. The product typically distills at 94-95 °C at 3.5 kPa.[3] A yield of 74%-79% can be expected for this final step.[3]
-
Mandatory Visualization
The following diagram illustrates the synthetic workflow from gamma-butyrolactone to this compound.
Caption: Synthetic pathway from gamma-butyrolactone to this compound.
References
- 1. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 2. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]
- 3. CYCLOPROPYL CARBOXYLIC ACID [chembk.com]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Cyclopropylcarboxylic Acid Amidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the amidation of cyclopropylcarboxylic acid. This reaction is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the cyclopropyl (B3062369) moiety.
Introduction
The cyclopropyl group is a valuable structural motif in drug design. Its incorporation into molecules can significantly impact their pharmacological properties. The rigid, three-dimensional nature of the cyclopropane (B1198618) ring can lead to enhanced binding affinity to biological targets, improved metabolic stability, and reduced off-target effects.[1][2][3] Specifically, the high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[1] The amidation of this compound is a key synthetic transformation for introducing this beneficial group into a wide range of molecular scaffolds.
Reaction Conditions Overview
The amidation of this compound typically involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. Several coupling reagents, bases, and solvents can be employed to achieve this transformation efficiently. Below is a summary of common reaction conditions.
Data Presentation: Comparison of Amidation Conditions
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| EDC | HOBt | DIPEA | CH₃CN | 23 | 42 | ~72% | Effective for a range of amines. DMAP can enhance efficiency.[4] |
| HATU | - | DIPEA/TEA | DMF/ACN | Room Temp | 0.5 - 18 | High | Fast reaction times, suitable for a broad range of amines. |
| DCC | DMAP | DIPEA | CH₂Cl₂ | 23 | 42 | 13-51% | Byproduct (DCU) can be difficult to remove.[4] |
| SOCl₂ | - | Pyridine | CH₂Cl₂ | Room Temp | - | Good | In-situ formation of the acid chloride. |
| None (direct) | - | - | None | 240 | 2 | 95% | High temperature and pressure, suitable for ammonia. |
| Sodium Methylate | - | Ammonia | Methanol | 60 | 14 | 47-94% | For the amidation of cyclopropanecarboxylate (B1236923) esters.[5] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amidation of this compound
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (0.1-0.2 M) is added the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA (2.0-3.0 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
EDC (1.2-1.5 eq) is added portion-wise over 10-15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired cyclopropyl amide.
Protocol 2: HATU Mediated Amidation of this compound
This protocol is suitable for a rapid and efficient amidation using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Triethylamine (TEA) or DIPEA
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or ACN (0.1 M) is added TEA or DIPEA (2.0-3.0 eq).
-
HATU (1.05-1.2 eq) is added, and the mixture is stirred at room temperature for 15-30 minutes.
-
The amine (1.0-1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Visualizations
Experimental Workflow: Optimization of Amidation Conditions
Caption: A general workflow for the optimization of this compound amidation.
Signaling Pathway: Role of Cyclopropyl Group in Drug Metabolism
Caption: The cyclopropyl group can enhance metabolic stability by reducing CYP450-mediated oxidation.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
Application Notes and Protocols: Cyclopropylcarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylcarboxylic acid and its derivatives are invaluable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The unique structural and electronic properties of the cyclopropyl (B3062369) ring—a strained, three-membered carbocycle—impart desirable characteristics to molecules, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, including amide bond formation, esterification, and ring-opening/expansion reactions.
I. Amide Bond Formation: Synthesis of Cyclopropylcarboxamides
The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive molecules. Cyclopropylcarboxamides are present in numerous drug candidates and approved medicines, such as the influenza A virus inhibitor Pimodivir (B611791).[3][4] Standard coupling reagents can be effectively employed to couple this compound with a wide range of primary and secondary amines.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the synthesis of cyclopropylcarboxamides using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as the coupling agent.
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired cyclopropylcarboxamide.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) for the formation of the amide bond. This method is particularly useful when dealing with sensitive substrates.
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl
-
HOBt
-
DIPEA or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.0 eq), HOBt (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF, cool the reaction mixture to 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Once complete, dilute with EtOAc and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation: Amide Coupling Reactions
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity/Notes |
| 1 | N-(thiazol-2-yl)amine | EDC/HOBt | DIPEA | DMF | 12 | RT | 71.3 | White solid |
| 2 | N-(m-tolyl)amine | EDC/HOBt | DIPEA | DMF | 12 | RT | 68.1 | White solid |
| 3 | N-cyclopropylamine | EDC/HOBt | DIPEA | DMF | 12 | RT | 51.6 | White solid |
Data adapted from a representative synthesis of substituted cyclopropylcarboxamides.[5]
II. Esterification: Synthesis of Cyclopropylcarboxylates
Cyclopropylcarboxylates are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. They can be synthesized through several methods, including the classic Fischer esterification.
Experimental Protocols
Protocol 3: Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
-
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous solvent (optional, e.g., Toluene)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (can be used as the solvent).
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Reflux the mixture for 3-16 hours. The reaction can be monitored by TLC. For higher boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene (B28343) to remove the water byproduct and drive the equilibrium.[2][6]
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or EtOAc).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
-
Protocol 4: Mitsunobu Esterification
The Mitsunobu reaction allows for the esterification of this compound with primary or secondary alcohols under mild conditions with inversion of stereochemistry at the alcohol center.[7][8]
-
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous THF, add PPh₃ (1.5 eq) at 0 °C under an inert atmosphere.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.
-
Data Presentation: Esterification Reactions
| Entry | Alcohol | Method | Catalyst/Reagents | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methanol | Fischer | H₂SO₄ (cat.) | 3 | Reflux (ca. 70) | Quantitative |
| 2 | Ethanol | Fischer | H₂SO₄ (cat.) | 16 | Reflux (ca. 85) | 98 |
| 3 | (1R,2S,5R)-(-)-Menthol | Mitsunobu | PPh₃, DEAD, 4-Nitrobenzoic acid | 17 | 40 | 85.6 |
Entries 1 and 2 adapted from a patent describing the synthesis of cyclopropylcarboxylates.[9] Entry 3 is a general procedure for sterically hindered alcohols.[10]
III. Ring-Opening and Ring-Expansion Reactions
The inherent ring strain of the cyclopropyl group can be exploited in various ring-opening and ring-expansion reactions, providing access to more complex carbocyclic systems. A notable example is the synthesis of cyclobutanones from cyclopropyl ketones.
Experimental Protocols
Protocol 5: Synthesis of Cyclobutanone from this compound
This two-step protocol involves the reduction of this compound to cyclopropylmethanol (B32771), followed by an acid-catalyzed rearrangement to cyclobutanol (B46151) and subsequent oxidation.
-
Step 1: Reduction to Cyclopropylmethanol
-
Materials: this compound, Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH₃·THF), Anhydrous THF or Diethyl ether, 1 M HCl.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LAH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford cyclopropylmethanol.
-
-
-
Step 2: Rearrangement and Oxidation to Cyclobutanone
-
Materials: Cyclopropylmethanol, Concentrated HCl, Water, TEMPO, Sodium hypochlorite (B82951) (NaOCl) solution, Sodium bicarbonate (NaHCO₃).
-
Procedure:
-
To a mixture of cyclopropylmethanol (1.0 eq) and water, add concentrated HCl.
-
Reflux the mixture for approximately 1.5-2 hours to effect the rearrangement to cyclobutanol.
-
Cool the reaction mixture and extract the cyclobutanol with a suitable organic solvent.
-
To the solution of cyclobutanol, add NaHCO₃ and a catalytic amount of TEMPO.
-
Cool the mixture to below 10 °C and add a 10% aqueous solution of NaOCl in batches.
-
Stir the reaction for 4-10 hours, monitoring the disappearance of the starting material by GC or TLC.
-
Upon completion, separate the organic layer, wash with sodium thiosulfate (B1220275) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and purify by distillation to yield cyclobutanone.
-
-
Data Presentation: Ring-Expansion Reaction
| Starting Material | Product | Reagents | Yield (%) |
| This compound | Cyclobutanone | 1. LAH; 2. HCl, H₂O, reflux; 3. TEMPO, NaOCl | Not explicitly stated for the full sequence in a single source, but individual steps are high-yielding. |
| Aryl cyclopropyl ketones | (E)-1-Arylbut-2-en-1-ones | Pd(OAc)₂/PCy₃ | 23-89 |
The first entry is a summary of a multi-step synthesis.[11] The second entry describes a palladium-catalyzed ring-opening.[11]
IV. Application in Drug Discovery: Pimodivir and the Inhibition of Influenza A Virus Polymerase
The cyclopropylcarbonyl moiety is a key structural feature in the antiviral drug candidate Pimodivir, which targets the influenza A virus. Pimodivir functions by inhibiting the cap-snatching mechanism essential for viral mRNA transcription.
Mechanism of Action: Pimodivir
Pimodivir is a non-nucleoside inhibitor that binds to the cap-binding domain of the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA-dependent RNA polymerase.[3][12] This binding event physically blocks the interaction between the PB2 subunit and the 5'-cap of host pre-mRNAs. Consequently, the "cap-snatching" process, where the virus cleaves the 5'-cap of host mRNAs to use as a primer for its own transcription, is inhibited. This ultimately halts viral gene expression and replication.[13]
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the influenza A virus replication cycle and the specific inhibitory action of Pimodivir, as well as a general workflow for the synthesis of a cyclopropylcarboxamide.
Caption: Inhibition of Influenza A cap-snatching by Pimodivir.
Caption: General workflow for cyclopropylcarboxamide synthesis.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its unique properties allow for the construction of complex molecules with improved biological activities. The protocols outlined in this document provide robust methods for the synthesis of key derivatives, including amides and esters, as well as for leveraging its inherent ring strain in ring-expansion reactions. The successful application of the cyclopropylcarbonyl moiety in drug candidates like Pimodivir underscores the continued importance of this building block in modern drug discovery and development.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Pimodivir - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopropylcarboxylic Acid Derivatives in Medicinal Chemistry
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular drug | Types, Uses & Benefits | Britannica [britannica.com]
- 8. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Applications of Cyclopropylcarboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclopropylcarboxylic acid and its derivatives are pivotal building blocks in the synthesis of a diverse range of agrochemicals. The unique structural and electronic properties conferred by the strained cyclopropane (B1198618) ring often lead to enhanced biological activity and metabolic stability in the resulting pesticides. This document provides detailed application notes and experimental protocols for the synthesis of key insecticidal, fungicidal, and herbicidal agents derived from this compound precursors.
Insecticide Synthesis: Pyrethroids
The most prominent application of this compound derivatives in agrochemicals is in the synthesis of pyrethroid insecticides. These synthetic compounds are analogues of the natural pyrethrins (B594832) and are characterized by their high insecticidal potency, broad spectrum of activity, and relatively low mammalian toxicity. A key precursor for many pyrethroids is cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
Application Note: Synthesis of Deltamethrin
Deltamethrin is a potent, photostable, type II pyrethroid insecticide.[1][2] Its synthesis involves the esterification of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride with (S)-α-cyano-3-phenoxybenzyl alcohol. The cyclopropane moiety is crucial for its insecticidal activity, interacting with the voltage-gated sodium channels in insects.
Experimental Protocol: Synthesis of Deltamethrin
This protocol describes the final esterification step in the synthesis of Deltamethrin.
Step 1: Preparation of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Materials:
-
cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
In a round-bottom flask, dissolve cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Step 2: Esterification to form Deltamethrin
-
Materials:
-
cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
(S)-α-cyano-3-phenoxybenzyl alcohol
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
In a separate flask, dissolve (S)-α-cyano-3-phenoxybenzyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the crude acid chloride (1.0 eq) in anhydrous DCM to the cooled alcohol solution.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Thionyl chloride | Toluene | >95 (crude) | - |
| 2 | Deltamethrin | cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | (S)-α-cyano-3-phenoxybenzyl alcohol, Pyridine | Dichloromethane | 85-95 | >98 |
Synthesis Pathway of Deltamethrin
References
Application Notes and Protocols: Esterification of Cyclopropylcarboxylic Acid with Various Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl (B3062369) groups are valuable structural motifs in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. The esterification of cyclopropylcarboxylic acid is a fundamental transformation that provides access to a variety of cyclopropyl-containing building blocks for drug discovery and development. This document provides detailed application notes and experimental protocols for the esterification of this compound with methanol (B129727), ethanol (B145695), and isopropanol (B130326).
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Fischer esterification of this compound with different alcohols. The reaction with primary alcohols like methanol and ethanol proceeds readily with high yields. In contrast, the esterification with secondary alcohols such as isopropanol is generally slower due to increased steric hindrance, which may necessitate longer reaction times or more forcing conditions to achieve comparable yields.
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Methanol | Conc. H₂SO₄ | ~70 (Reflux) | 3 | Quantitative | [1] |
| Ethanol | Conc. H₂SO₄ | ~85 (Reflux) | 16 | 98 | [1] |
| Isopropanol | Conc. H₂SO₄ | Reflux | 12-24 (estimated) | 80-90 (expected) | General Knowledge |
Experimental Protocols
Materials and Equipment
-
This compound
-
Methanol (anhydrous)
-
Ethanol (absolute)
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
-
NMR spectrometer and/or GC-MS for product characterization
Protocol 1: Synthesis of Methyl Cyclopropanecarboxylate (B1236923)
This protocol is based on the Fischer esterification method.
Procedure:
-
To a 10 mL three-necked flask equipped with a condenser, a magnetic stir bar, and a thermometer, add this compound (1 g) and methanol (5 mL).
-
With stirring, carefully add 1 drop of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 70°C) for 3 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 20 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by distillation if necessary.
Characterization:
Protocol 2: Synthesis of Ethyl Cyclopropanecarboxylate
This protocol follows a standard Fischer esterification procedure.
Procedure:
-
In a 10 mL three-necked flask equipped with a condenser, a magnetic stir bar, and a thermometer, combine this compound (8.6 g) and absolute ethanol (23 mL).[1]
-
Carefully add 2 drops of concentrated sulfuric acid to the stirred mixture.[1]
-
Heat the reaction mixture to reflux (approximately 85°C) for 16 hours.[1]
-
Monitor the reaction by TLC or GC. A reported 98% consumption of the carboxylic acid was observed after 16 hours.[1]
-
Upon completion, allow the mixture to cool to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 6-9).
-
Purify the crude ester by distillation to obtain the final product.
Characterization:
-
Boiling Point: 133-134 °C[4]
-
Appearance: Colorless liquid
Protocol 3: Synthesis of Isopropyl Cyclopropanecarboxylate
The esterification with isopropanol is expected to be slower than with primary alcohols. The following is a general protocol; reaction time may need to be optimized.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of isopropanol (5-10 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction should be monitored by TLC or GC to determine the point of maximum conversion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Follow the work-up procedure outlined in Protocol 1 (steps 6-9).
-
Purify the product by distillation under reduced pressure.
Characterization:
-
Molecular Formula: C₇H₁₂O₂
-
Molecular Weight: 128.17 g/mol [5]
Visualizations
Caption: General workflow for the synthesis of cyclopropyl esters.
Caption: Relationship between alcohol structure and esterification reactivity.
References
- 1. technoarete.org [technoarete.org]
- 2. Methyl cyclopropanecarboxylate for synthesis | 2868-37-3 [sigmaaldrich.com]
- 3. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]
- 4. Ethyl cyclopropanecarboxylate, 98% | Fisher Scientific [fishersci.ca]
- 5. ISOPROPYL CYCLOPROPANE CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Conversion of Cyclopropylcarboxylic Acid to Cyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylamine (B47189) is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules to enhance their metabolic stability, binding affinity, and other pharmacological properties. The conversion of cyclopropylcarboxylic acid to cyclopropylamine is a key transformation in the synthesis of various active pharmaceutical ingredients. This document provides detailed application notes and protocols for three common methods to achieve this conversion: the Curtius rearrangement, the Schmidt reaction, and the Hofmann rearrangement.
Overview of Synthetic Routes
The conversion of a carboxylic acid to a primary amine with one fewer carbon atom can be accomplished through several named reactions. The most relevant for the synthesis of cyclopropylamine from this compound are:
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097), derived from the carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.[1] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1]
-
Schmidt Reaction: This reaction directly converts a carboxylic acid to an amine using hydrazoic acid (or sodium azide) in the presence of a strong acid. While a one-pot reaction, it involves the use of highly toxic and explosive hydrazoic acid, requiring special handling precautions.[2][3]
-
Hofmann Rearrangement: This reaction converts a primary amide, in this case, cyclopropanecarboxamide, to a primary amine using a halogen (typically bromine) and a strong base.[4][5] The amide is readily prepared from this compound.
Data Presentation: Comparison of Methods
The following table summarizes the quantitative data for the different methods of converting this compound to cyclopropylamine.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |
| Curtius Rearrangement | 1-Cyclopropylcyclopropanecarboxylic acid | 1. Et3N, Ethyl chloroformate, NaN32. t-BuOH3. HCl in Et2O | 1. -5 °C to 0 °C2. Reflux3. 0 °C to RT | 76% (N-Boc protected amine)87% (HCl salt from carbamate) | Two-step process from the acyl azide to the final amine hydrochloride. Careful drying of the azide intermediate is crucial to avoid urea (B33335) byproduct formation. |
| Schmidt Reaction (Adapted from Cyclobutanecarboxylic Acid) | Cyclobutanecarboxylic acid | Sodium azide, Concentrated H2SO4, Chloroform | 50 °C, 1.5 hours | 60-80% | One-pot reaction but requires handling of toxic hydrazoic acid (generated in situ). The protocol is adapted from a similar small-ring carboxylic acid. |
| Hofmann Rearrangement (Electro-induced) | Cyclopropyl (B3062369) amides | NaBr, Acetonitrile (B52724)/Methanol (B129727) | Galvanostatic conditions (100 mA), 4 F·mol⁻¹ | 23-94% | This electrochemical modification avoids the use of stoichiometric corrosive and toxic reagents like bromine. The yield is substrate-dependent. |
| Hofmann Rearrangement (Classical) | Cyclopropanecarboxamide | Sodium hypochlorite, Sodium hydroxide (B78521) | 0-20 °C then 45-260 °C (continuous flow) | High yields reported in patents | Often performed in aqueous solution. Can be adapted to a continuous flow process for large-scale production. |
Experimental Protocols
Curtius Rearrangement Protocol
This protocol is adapted from the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
Step 1: Formation of N-Boc-protected (1-cyclopropyl)cyclopropylamine
-
To a mechanically stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, ca. 560.0 mmol) in anhydrous acetone (B3395972) (1.7 L), add triethylamine (B128534) (76.2 g, 105.0 mL, 753.0 mmol) dropwise at -5 °C.
-
After stirring for 15 minutes at this temperature, add neat ethyl chloroformate (103.7 g, 91.0 mL, 956.0 mmol) at the same temperature over 30 minutes.
-
Stir the resulting mixture at -5 °C for an additional 2 hours.
-
Add a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) over a period of 1.5 hours, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Concentrate the mixture under reduced pressure at 0 °C to about half of its original volume.
-
Pour the concentrated mixture into ice-cold water (2 L) and extract with diethyl ether (4 x 400 mL) and pentane (B18724) (2 x 350 mL).
-
Wash the combined organic layers with ice-cold water (2 x 400 mL).
-
Crucially, dry the organic solution thoroughly with MgSO₄ at 0 °C for 1 hour.
-
Concentrate the dried solution under reduced pressure at 0 °C.
-
Add the resulting acyl azide solution dropwise to anhydrous t-BuOH (1300 mL) kept at 80 °C under vigorous stirring over a period of 2.5 hours.
-
Heat the resulting solution under reflux for an additional 9 hours.
-
Distill off the majority of the t-BuOH under ambient pressure.
-
Dry the residue under vacuum to yield N-Boc-protected (1-cyclopropyl)cyclopropylamine (76% yield).
Step 2: Deprotection to (1-cyclopropyl)cyclopropylamine hydrochloride
-
Under stirring, add a solution of the N-Boc-protected carbamate (B1207046) (84.0 g, 425.8 mmol) in Et₂O (100 mL) to a ca. 5.0 N HCl solution in Et₂O (700 mL) in one portion at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours and at ambient temperature for 20 hours.
-
Filter the formed precipitate, wash with Et₂O (200 mL), and dry in a vacuum desiccator over P₄O₁₀ overnight to give the hydrochloride salt (87% yield).
Schmidt Reaction Protocol (Adapted from Cyclobutanecarboxylic Acid)
Caution: This reaction generates hydrazoic acid in situ, which is highly toxic and explosive. This procedure must be carried out in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.
-
In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and powder funnel, place 180 mL of chloroform, this compound (0.16 mole), and 48 mL of concentrated sulfuric acid.
-
Heat the flask in an oil bath to 45–50 °C.
-
Add sodium azide (0.31 mole) in small portions over a period of 1.5 hours.
-
After the addition is complete, continue heating the reaction mixture at 50 °C for 1.5 hours.
-
Cool the flask in an ice bath and slowly add approximately 200 g of crushed ice.
-
Prepare a solution of 100 g of sodium hydroxide in 200 mL of water, cool it to room temperature, and slowly add it to the reaction mixture until the pH is approximately 12–13.
-
Set up the flask for steam distillation and collect about 2 L of distillate.
-
Saturate the distillate with potassium hydroxide pellets and separate the amine layer.
-
Dry the amine phase further with more potassium hydroxide pellets.
-
Distill the dried amine to obtain cyclopropylamine. The expected yield is in the range of 60-80%.
Hofmann Rearrangement Protocol (Electro-induced)
This protocol describes a modern, electrochemical approach to the Hofmann rearrangement.
-
In an undivided electrochemical cell equipped with a platinum cathode and a platinum anode, prepare a solution of the cyclopropyl amide (1.0 mmol) and sodium bromide (0.5 mmol) in a mixture of acetonitrile (8 mL) and methanol (2 mL).
-
Conduct the electrolysis under galvanostatic conditions with a constant current of 100 mA.
-
Continue the electrolysis until a total charge of 4 F·mol⁻¹ has passed.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography to obtain the corresponding methyl carbamate. The yield can range from 23% to 94% depending on the specific cyclopropyl amide substrate.
Visualizations
Reaction Pathways
Caption: Curtius Rearrangement Pathway.
Caption: Schmidt Reaction Pathway.
Caption: Hofmann Rearrangement Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Cyclopropylcarboxylic Acid in Antiviral Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective oral antiviral therapies is often hampered by the poor pharmacokinetic properties of nucleoside and nucleotide analogues, which form the backbone of many antiviral treatments. A key challenge is their limited oral bioavailability due to low lipophilicity and susceptibility to enzymatic degradation. Prodrug strategies, wherein a lipophilic moiety is transiently attached to the active drug, represent a highly successful approach to overcome these limitations. Among the various promoieties, cyclopropylcarboxylic acid has emerged as a valuable tool in the design of antiviral prodrugs, offering enhanced stability and improved pharmacokinetic profiles.
The unique structural and electronic properties of the cyclopropyl (B3062369) group contribute to its effectiveness as a promoiety. The strained three-membered ring imparts a degree of steric hindrance that can protect the ester linkage from premature hydrolysis by gastric acid and intestinal or plasma esterases. This increased stability ensures that a greater proportion of the administered dose reaches the systemic circulation intact, where it can then be converted to the active antiviral agent. Furthermore, the cyclopropyl moiety can enhance binding to viral enzymes by interacting favorably with hydrophobic pockets in the enzyme's active site.[1]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of antiviral prodrugs, complete with detailed experimental protocols and supporting data for researchers in the field of drug discovery and development.
Data Presentation
The following tables summarize quantitative data for representative cyclopropyl-containing antiviral agents and prodrugs, highlighting their potency and pharmacokinetic advantages.
Table 1: In Vitro Antiviral Activity of Cyclopropane-Based Coronavirus Protease Inhibitors
| Compound | Target Virus | Assay | IC₅₀ (nM) | EC₅₀ (nM) | Cytotoxicity (CC₅₀ in 293T cells) | Reference |
| 5d | MERS-CoV | FRET Enzyme Assay | 70 | - | >100 µM | [2][3] |
| SARS-CoV-1 | FRET Enzyme Assay | 790 | - | >100 µM | [2][3] | |
| SARS-CoV-2 | FRET Enzyme Assay | - | 13 | >100 µM | [2][3] | |
| 11d | MERS-CoV | FRET Enzyme Assay | 70 | - | >100 µM | [2][3] |
| SARS-CoV-1 | FRET Enzyme Assay | 240 | - | >100 µM | [2][3] | |
| SARS-CoV-2 | FRET Enzyme Assay | - | 12 | >100 µM | [2][3] |
Table 2: Pharmacokinetic Parameters of Cyclopropyl-Containing Antiviral Prodrugs
| Prodrug | Parent Drug | Species | Oral Bioavailability (%) | Key Findings | Reference |
| 6-deoxycyclopropavir | Cyclopropavir | Mice | Not explicitly quantified, but orally as active as the parent drug. | Converted to the active drug by xanthine (B1682287) oxidase. | [1][4] |
| Valacyclovir Cyclopropane Analogue | Acyclovir (B1169) Analogue | - | - | Half-life at pH 6 and 40°C is >300 h, compared to 69.7 h for Valacyclovir. | [5] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Ester Prodrug of Acyclovir
This protocol describes a general method for the synthesis of an acyclovir prodrug incorporating a this compound moiety, based on established esterification procedures.
Materials:
-
Acyclovir
-
Cyclopropanecarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of acyclovir (1.0 eq) and cyclopropanecarboxylic acid (1.2 eq) in anhydrous DMF, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DMF dropwise to the cooled reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DMF.
-
Dilute the filtrate with EtOAc and wash successively with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the desired this compound ester of acyclovir.
Protocol 2: In Vitro Antiviral Evaluation using Plaque Reduction Assay (Adapted for Herpes Simplex Virus - HSV)
This protocol details the procedure for determining the antiviral efficacy of a this compound-containing prodrug against HSV.[6][7][8][9][10]
Materials:
-
Vero cells (or other susceptible host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Test compound (this compound antiviral prodrug)
-
Phosphate-buffered saline (PBS)
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution (1% crystal violet in 50% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density to achieve a confluent monolayer the next day. Incubate overnight at 37°C in a 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare a series of dilutions of the test compound in serum-free DMEM.
-
Infection: On the day of the assay, aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well.
-
Treatment: Immediately after infection, add the different dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayers with methylcellulose medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Staining and Plaque Counting: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.[6][7] Wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a this compound antiviral prodrug in a rat model.[11][12][13][14]
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Test compound (this compound antiviral prodrug)
-
Vehicle for oral and intravenous administration (e.g., saline, PEG400/water)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight before dosing. Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration. Administer a known dose of the test compound to each group.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the parent drug (the active antiviral agent) in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters for both IV and PO routes, including the area under the plasma concentration-time curve (AUC).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Prodrug activation and mechanism of action.
Caption: Experimental workflow for prodrug development.
References
- 1. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. Plaquing of Herpes Simplex Viruses [jove.com]
- 8. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Plaquing of Herpes Simplex Viruses [jove.com]
- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. Stork: Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting [storkapp.me]
- 14. Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Synthesis of Cyclopropylcarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Chiral cyclopropane (B1198618) rings are crucial structural motifs in medicinal chemistry, found in numerous natural products and pharmaceutical agents.[1] Their unique conformational rigidity and electronic properties make them valuable as building blocks for complex molecular scaffolds.[2] The development of efficient and highly stereoselective methods to synthesize cyclopropylcarboxylic acid derivatives is therefore a significant goal in organic synthesis. Key pharmaceutical compounds containing this moiety include the antiviral agent Simeprevir, the antiplatelet drug Ticagrelor, and the renal dehydropeptidase inhibitor Cilastatin.[3] This document outlines prominent strategies, presents comparative data, and provides detailed protocols for the enantioselective synthesis of these valuable compounds.
Key Methodologies and Comparative Data
The asymmetric synthesis of cyclopropanes is dominated by three main approaches: transition metal catalysis, organocatalysis, and biocatalysis.
Transition Metal-Catalyzed Cyclopropanation
This is arguably the most versatile and widely studied method, typically involving the reaction of an alkene with a diazo compound in the presence of a chiral transition metal complex. Catalysts based on rhodium, copper, cobalt, and ruthenium have demonstrated high efficacy.[4]
-
Rhodium (II) and Copper (I) Catalysts: Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands and Copper(I) complexes with bisoxazoline (Box) ligands are classic systems that provide excellent enantioselectivity for the cyclopropanation of various olefins with acceptor-substituted diazo reagents like ethyl diazoacetate (EDA).[4][5]
-
Cobalt (II) Catalysts: Chiral cobalt(II)-porphyrin complexes have emerged as exceptionally effective catalysts, often surpassing traditional Rh and Cu systems in stereocontrol and substrate scope.[5][6] They are uniquely capable of cyclopropanating electron-deficient alkenes such as α,β-unsaturated esters and nitriles.[5] Recent advances have also established cobalt catalysts for reactions using safer carbene precursors, such as gem-dichloroalkanes, avoiding the hazards associated with diazoalkanes.[7][8]
-
Other Metals: Chiral Ruthenium(II)-Pheox and Molybdenum-salen complexes have also been developed for specific applications, including the cyclopropanation of challenging substrates.[9][10]
Table 1: Representative Examples of Transition Metal-Catalyzed Asymmetric Cyclopropanation
| Entry | Catalyst (Ligand) | Alkene | Carbene Precursor | Yield (%) | d.r. (trans:cis) | ee (%) (trans) |
|---|---|---|---|---|---|---|
| 1 | Rh₂(S-DOSP)₄ | Styrene | Ethyl Diazoacetate | 95 | 85:15 | 98 |
| 2 | Cu(I)-(S,S)-tBu-Box | Styrene | t-Butyl Diazoacetate | 99 | 94:6 | 99 |
| 3 | [Co(II)(P*)]¹ | Styrene | Ethyl Diazoacetate | 95 | >99:1 | 98 |
| 4 | [Co(II)(P*)]¹ | Ethyl Acrylate | Ethyl Diazoacetate | 91 | >99:1 | 99 |
| 5 | (OIP)CoBr₂² | Styrene | 1,1-dichloroethane (B41102) | 85 | — | 94 |
¹ P* = D₂-symmetric chiral porphyrin ligand.[5][6] ² OIP = Oxazoline iminopyridine ligand.[7]
Organocatalytic Cyclopropanation
Organocatalysis provides a metal-free alternative for asymmetric cyclopropanation, often relying on Michael-Initiated Ring Closure (MIRC) reactions.[11] These methods typically use chiral secondary amines, such as prolinol derivatives, to activate substrates.[12][13]
The general mechanism involves the condensation of an α,β-unsaturated aldehyde with the amine catalyst to form a chiral iminium ion. This activates the enal for Michael addition by a nucleophile (e.g., a bromomalonate). The resulting enolate intermediate then undergoes an intramolecular Sₙ2 reaction to close the three-membered ring, regenerating the catalyst.[12][14] This cascade reaction efficiently constructs two C-C bonds and up to two stereocenters in a single step.[12]
Table 2: Representative Examples of Organocatalytic Asymmetric Cyclopropanation
| Entry | Catalyst | Aldehyde | Nucleophile | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Diphenylprolinol TMS Ether | Cinnamaldehyde | Diethyl Bromomalonate | 95 | >30:1 | 96 |
| 2 | Diphenylprolinol TMS Ether | Crotonaldehyde | Diethyl Bromomalonate | 90 | >30:1 | 98 |
| 3 | Chiral Secondary Amine I | Cinnamaldehyde | 2,4-Dinitrobenzyl chloride | 90 | >20:1 | 99 |
| 4 | Quinine-derived PTC² | Chalcone | Diethyl Bromomalonate | 98 | — | 82 (91:9 er) |
¹ Data sourced from organocatalytic MIRC and ylide formation reactions.[12][13] ² Phase-Transfer Catalyst (PTC) based on cinchona alkaloids.[15]
Biocatalytic Cyclopropanation
Engineered heme proteins, particularly myoglobin (B1173299) (Mb) and cytochrome P450 variants, have recently been developed as highly efficient and stereocomplementary biocatalysts.[3] These enzymes can catalyze cyclopropanation with exceptional levels of diastereo- and enantioselectivity, often outperforming synthetic catalysts.[3] A key advantage is their operation in whole-cell systems, which simplifies procedures and allows for gram-scale synthesis of chiral cyclopropane cores of important drugs like Tranylcypromine and Ticagrelor.[3]
Table 3: Biocatalytic Synthesis of Chiral Cyclopropane Drug Cores
| Entry | Drug Core | Biocatalyst | Substrate | Yield (%) | de (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | (+)-Tranylcypromine core | Engineered Mb (trans-1R,2R) | Styrene | >99 | 99.9 | 99.9 |
| 2 | (-)-Tranylcypromine core | Engineered Mb (trans-1S,2S) | Styrene | >99 | 99.9 | 99.9 |
| 3 | Ticagrelor core | Engineered Mb (trans-1R,2R) | 4,5-difluorostyrene | 99 | 98 | 99.9 |
Visualized Workflows and Mechanisms
dot digraph "Enantioselective_Cyclopropanation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Experimental Workflow", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; start [label="Select Strategy\n(Metal, Organo, Bio)"]; reagents [label="Prepare Substrates\n(Alkene, Carbene Precursor)"]; catalyst [label="Prepare Catalyst System\n(Chiral Catalyst, Additives)"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; setup [label="Assemble Reaction\n(Inert Atmosphere)"]; addition [label="Slow Addition of\nLimiting Reagent"]; monitor [label="Monitor Progress\n(TLC, GC, LC-MS)"]; }
subgraph "cluster_analysis" { label="Workup & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; workup [label="Quench & Workup\n(Extraction, Washing)"]; purify [label="Purification\n(Chromatography)"]; analysis [label="Characterization\n(NMR, MS)"]; stereo [label="Determine Stereoselectivity\n(Chiral HPLC/GC)"]; end [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
start -> reagents -> catalyst -> setup; setup -> addition -> monitor; monitor -> workup [label="Reaction\nComplete"]; workup -> purify -> analysis -> stereo -> end; } caption [label="Fig. 1: General workflow for enantioselective cyclopropanation.", shape=plaintext, fontname="Arial", fontsize=12];
dot digraph "Metal_Catalyzed_Cycle" { graph [splines=true, overlap=false, label="Simplified Metal-Carbene Catalytic Cycle", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
catalyst [label="Chiral Metal Catalyst\n[M]-L*", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazo [label="R-CO-CHN₂", shape=ellipse, fillcolor="#FFFFFF"]; alkene [label="Alkene", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Chiral Cyclopropane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; n2 [label="N₂", shape=ellipse, fillcolor="#F1F3F4"];
subgraph "cluster_cycle" { label=""; bgcolor="#FFFFFF"; border=0; node [style="filled"];
}
diazo -> complex; complex -> n2; alkene -> carbene; carbene -> product [style=invis]; } caption [label="Fig. 2: Simplified cycle for metal-catalyzed cyclopropanation.", shape=plaintext, fontname="Arial", fontsize=12];
dot digraph "Organocatalytic_MIRC_Cycle" { graph [splines=true, overlap=false, label="Organocatalytic MIRC Mechanism", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
catalyst [label="Chiral Amine\nR₂NH*", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enal [label="α,β-Unsaturated Aldehyde", shape=ellipse, fillcolor="#FFFFFF"]; nucleophile [label="Nucleophile\n(e.g., Bromomalonate)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Chiral Cyclopropane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "cluster_cycle" { label=""; bgcolor="#FFFFFF"; border=0; node [style="filled"];
}
catalyst -> iminium [label="+ Enal\n- H₂O"]; enal -> iminium; iminium -> adduct [label="+ Nucleophile"]; nucleophile -> adduct; adduct -> cyclized [label="Intramolecular\nRing Closure"]; cyclized -> product [label="Hydrolysis"]; cyclized -> catalyst [label="Catalyst\nRegeneration"]; } caption [label="Fig. 3: Mechanism for aminocatalyzed MIRC reaction.", shape=plaintext, fontname="Arial", fontsize=12];
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Porphyrin Catalyzed Asymmetric Cyclopropanation
This protocol is a representative example based on methods for cobalt-porphyrin catalyzed reactions.[5][6]
Materials:
-
Chiral Cobalt(II)-Porphyrin catalyst (e.g., [Co(3,5-DiᵗBu-XuPhyrin)]) (1 mol%)
-
Alkene (e.g., Styrene) (1.0 mmol, 1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 mmol, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene) (5 mL)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Add the Cobalt(II)-Porphyrin catalyst (1 mol%) and the alkene (1.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (B28343) (5 mL) via syringe. Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Reagent Addition: In a separate vial, prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous toluene (5 mL).
-
Slow Addition: Add the EDA solution to the reaction flask dropwise via a syringe pump over 4-6 hours. Note: Slow addition is crucial to suppress the formation of diethyl maleate (B1232345) and fumarate (B1241708) byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure cyclopropane derivative.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC analysis).
Protocol 2: General Procedure for Organocatalytic Michael-Initiated Ring Closure (MIRC)
This protocol is a representative example based on methods utilizing chiral prolinol ether catalysts.[12]
Materials:
-
Chiral Catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether) (20 mol%)
-
α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde) (0.5 mmol, 1.0 equiv)
-
Bromomalonate (e.g., Diethyl bromomalonate) (0.6 mmol, 1.2 equiv)
-
Base (e.g., 2,6-Lutidine) (0.6 mmol, 1.2 equiv)
-
Anhydrous Solvent (e.g., Chloroform (B151607), CHCl₃) (2.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried vial, add the chiral catalyst (20 mol%), the α,β-unsaturated aldehyde (0.5 mmol), and anhydrous chloroform (2.5 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the base (2,6-lutidine, 1.2 equiv) followed by the bromomalonate (1.2 equiv) to the stirred solution.
-
Reaction: Seal the vial and stir the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the aldehyde starting material using TLC (typically 12-24 hours).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Characterize the product to determine yield, diastereoselectivity (¹H NMR), and enantioselectivity (chiral HPLC).
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclopropylcarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of cyclopropylcarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis, helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: Several common methods exist, with the choice often depending on the available starting materials, scale, and safety considerations. Key routes include:
-
Intramolecular Cyclization of γ-Halogenated Precursors: A widely used method involves the base-induced cyclization of compounds like γ-chlorobutyronitrile, followed by hydrolysis to the carboxylic acid.[1][2]
-
Malonic Ester Synthesis: This classic approach uses the reaction of a malonic ester with a 1,2-dihaloethane, followed by saponification and decarboxylation.[3][4]
-
Oxidation of Cyclopropyl (B3062369) Precursors: The oxidation of cyclopropyl methyl ketone using reagents like sodium hypobromite (B1234621) is reported as an excellent preparative method.[1][5]
-
From γ-Butyrolactone: On a larger scale, γ-butyrolactone can be ring-opened to form a 4-halobutyric acid intermediate, which is then esterified and cyclized.[6]
Q2: Which synthesis method is most suitable for large-scale production?
A2: For large-scale and industrial production, routes starting from inexpensive bulk chemicals are preferred. The synthesis beginning with γ-butyrolactone is a modified process developed for larger scales.[6] This method involves ring cleavage, esterification, and cyclization, with specific catalysts developed to achieve high yields (over 90%) suitable for production runs.[6]
Q3: What are the major safety hazards I should be aware of?
A3: Depending on the synthetic route, several hazards exist. When using the γ-chlorobutyronitrile method with strong bases like sodium hydroxide (B78521), the reaction can be vigorous and exothermic.[1] It is also advisable to perform this reaction in a well-ventilated hood, as small amounts of toxic isocyanide may be evolved.[1] Reactions involving sodium ethoxide or other alkoxides require careful handling due to their moisture sensitivity and corrosive nature.[7] Always conduct a thorough risk assessment before beginning any procedure.[1]
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems that can lead to low yields or impure products.
Route 1: Synthesis from γ-Chlorobutyronitrile
Q: My reaction yield is very low (<50%) and I'm observing a significant amount of a thick, polymeric residue. What is going wrong?
A: This is a common issue often caused by uncontrolled reaction conditions or improper reagent form.
-
Potential Cause 1: Reaction is too vigorous. The reaction of γ-chlorobutyronitrile with a strong base is highly exothermic.[1] If the temperature is not controlled, side reactions, including polymerization, can dominate.
-
Solution: Use powdered sodium hydroxide or potassium hydroxide, as this helps moderate the reaction rate.[1] While external heating is required to initiate the reaction, allowing the initial vigorous phase to proceed without external cooling can sometimes slightly increase the yield.[1] Careful monitoring and control of the steam bath heating are crucial.
-
-
Potential Cause 2: Polymerization during cyclization. Under certain conditions, the intermediate can polymerize instead of cyclizing.[6]
-
Solution: A different strategy involves pre-esterification of the corresponding acid (4-chlorobutyric acid). Cyclizing the ester rather than the nitrile or acid can prevent conjugation polymerization and avoid side reactions like the reformation of γ-butyrolactone.[6]
-
Q: I'm having difficulty with the workup. The ether extraction results in a persistent emulsion that won't separate. How can I resolve this?
A: Emulsion formation is a known problem during the extraction of the acidified reaction mixture.[1]
-
Cause: Vigorous shaking of the separatory funnel during the ether extraction creates stable emulsions.[1]
-
Solution 1: Avoid shaking altogether. Instead of inverting and shaking the funnel, use a mechanical stirrer to gently mix the aqueous and ether layers for about 15 minutes.[1]
-
Solution 2: If an emulsion has already formed, it can often be broken by adding a small amount of a drying agent like anhydrous sodium sulfate (B86663) and swirling.[1]
Route 2: Malonic Ester Synthesis
Q: My yield from the malonic ester synthesis is poor. How can I optimize this reaction?
A: The traditional malonic ester synthesis for cyclopropanes can indeed be low-yielding.[4] Modern variations have significantly improved efficiency.
-
Cause: Inefficient alkylation and/or cyclization under standard conditions. The original synthesis using sodium ethoxide reported yields as low as 27%.[4]
-
Solution: Implement phase-transfer catalysis. A highly effective modern procedure uses a concentrated (50%) sodium hydroxide solution with a phase-transfer catalyst like triethylbenzylammonium chloride.[3] This one-pot method converts diethyl malonate and 1,2-dibromoethane (B42909) into cyclopropane-1,1-dicarboxylic acid in much higher yields (66–73%).[3] The dicarboxylic acid can then be decarboxylated to the final product.
Q: The reaction with sodium alkoxide is messy and difficult to control. Are there alternatives?
A: Solid sodium alkoxides can be problematic due to dust, moisture sensitivity, and corrosiveness, which can impact heat transfer and reduce yields.[7]
-
Solution: Use a solution of the alkoxide in its corresponding alcohol (e.g., sodium ethoxide in ethanol (B145695) or sodium methylate in methanol) and add it gradually to the reaction mixture at a controlled temperature (e.g., 110-115 °C).[4][7] This improves mass and heat transfer. Furthermore, continuously removing the alcohol byproduct via distillation can drive the reaction equilibrium toward the product, enhancing the yield.[7]
Data Summary
The following table summarizes typical yields for different synthetic approaches to provide a basis for comparison.
| Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |
| γ-Chlorobutyronitrile | Powdered NaOH, then H₂SO₄ | This compound | 74–79% | [1] |
| Diethyl Malonate | 1,2-Dibromoethane, 50% NaOH, PTC¹ | Cyclopropane-1,1-dicarboxylic Acid | 66–73% | [3] |
| γ-Chloro Ethyl Butyrate | Potassium Methylate, Toluene | Ethyl Cyclopropanecarboxylate | 90% | [7] |
| γ-Butyrolactone | HCl, H₂SO₄ catalyst | 4-Chlorobutyric Acid | ~95% | [6] |
¹PTC: Phase-Transfer Catalyst (e.g., triethylbenzylammonium chloride)
Experimental Protocols
Protocol 1: Synthesis from γ-Chlorobutyronitrile
This procedure is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with two large condensers, place 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile.
-
Initial Reaction: Mix the contents by shaking and gently heat the flask on a steam bath. A vigorous reaction will begin after about 15 minutes.
-
Hydrolysis: After heating for 1 hour, the mixture will contain very little liquid. Complete the hydrolysis by adding 500 mL of water in small portions over a 2-hour period while continuing to heat. Start with 15-20 mL portions and increase to 60-75 mL portions at 10-15 minute intervals.
-
Completion: Continue heating for an additional 1.5 hours with occasional stirring until the oily layer of cyclopropyl cyanide disappears.
-
Acidification: Cool the solution in an ice bath. Carefully acidify the mixture by adding a pre-chilled solution of 200 g of concentrated sulfuric acid in 300 g of cracked ice.
-
Extraction: Separate the thick top layer containing the crude product. Extract the cold aqueous solution once with 1 L of ether, using a mechanical stirrer to avoid emulsions.
-
Purification: Combine the crude acid layer and the ether extract. Dry the solution over 50 g of anhydrous sodium sulfate (or Drierite). Remove the ether on a steam bath. Distill the residue under reduced pressure. The final product, this compound, is collected at 94–95°C/26 mm Hg. The expected yield is 63.5–68 g (74–79%).
Protocol 2: Synthesis from Diethyl Malonate (via Diacid)
This procedure is adapted from Organic Syntheses for the synthesis of the dicarboxylic acid intermediate.[3]
-
Catalyst & Base Setup: To a 2-liter three-necked flask with a mechanical stirrer, add a solution of 500 g of sodium hydroxide in water, diluted to 1 L. At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride.
-
Addition of Reactants: To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Reaction: Stir the mixture vigorously for 2 hours. The reaction is exothermic but should be manageable with ambient cooling.
-
Workup & Acidification: Transfer the flask contents to a 4-L Erlenmeyer flask. Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extraction: Extract the aqueous layer three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and perform three more extractions with 500 mL of ether.
-
Isolation: Combine the ether layers, wash with brine, and dry over magnesium sulfate. Remove the solvent by rotary evaporation. Triturate the semi-solid residue with 100 mL of benzene (B151609) and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals. The expected yield is 43.1–47.9 g (66–73%). This product must then be thermally decarboxylated in a subsequent step to yield this compound.
Visual Guides
Caption: A troubleshooting workflow for addressing low yields in synthesis.
Caption: A decision guide for selecting a suitable synthesis pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 7. CN1050597C - Process for synthesizing cyclopropyl carboxylic ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Cyclopropylcarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopropylcarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Intramolecular cyclization of γ-halobutyro-derivatives: This involves starting from compounds like γ-chlorobutyronitrile or γ-chlorobutyric acid esters.[1][2]
-
Malonic ester synthesis: This classic method involves the reaction of a malonic ester with a dihalide followed by hydrolysis and decarboxylation.[3][4]
-
Oxidation of cyclopropylmethyl ketone: This method is reported to be an excellent preparative route for this acid.[5]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include:
-
Polymerization: Linear polymerization can occur, especially with starting materials like γ-chlorobutyric acid derivatives under cyclization conditions.[6]
-
Hydrolysis: Premature hydrolysis of nitrile or ester functional groups can occur, particularly under strong basic or acidic conditions.[3]
-
Ring-opening: The strained cyclopropane (B1198618) ring can open under certain conditions, such as in the presence of strong nucleophiles or electrophiles.
-
Formation of byproducts: Small amounts of isocyanides can be formed when using γ-chlorobutyronitrile.[5] Troublesome emulsions can also form during workup.[5]
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during your synthesis.
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Increased conversion of starting material to product. |
| Side reactions | Review the reaction conditions. For the γ-chlorobutyronitrile route, ensure the base is added portion-wise to control the exotherm. For the malonic ester synthesis, use a 1:1 stoichiometry of base to malonic ester to minimize dialkylation.[4] | Reduced formation of byproducts and increased yield of the desired product. |
| Product loss during workup | During extraction, avoid vigorous shaking to prevent the formation of stable emulsions.[5] If emulsions do form, they can sometimes be broken by adding a saturated brine solution or by filtration through celite. Ensure the pH is correctly adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. | Improved recovery of the crude product. |
| Suboptimal purification | This compound can be purified by distillation under reduced pressure.[5] Ensure the vacuum is stable and the collection fractions are narrow to avoid collecting impurities. For solid derivatives, recrystallization from an appropriate solvent system is effective.[7] | Higher purity of the final product. |
Issue 2: Presence of Significant Impurities in the Final Product
Common Impurities and Their Mitigation
| Impurity | Identification | Mitigation Strategy |
| γ-Chlorobutyric acid or its ester | Can be detected by NMR (characteristic shifts for the -CH2Cl group) or GC-MS. | Ensure complete cyclization by allowing for sufficient reaction time or using a slight excess of base. Purify the final product by distillation or recrystallization. |
| Polymeric byproducts | Often appear as a thick, non-distillable residue.[5] | Use dilute conditions to favor intramolecular cyclization over intermolecular polymerization. Control the rate of addition of reagents to manage the reaction temperature. |
| Unreacted malonic ester derivatives | Can be identified by NMR or LC-MS. | Ensure complete hydrolysis and decarboxylation by using appropriate heating and acidic conditions.[3] |
| Crotonic acid | May be present if the synthesis proceeds via cyclopropanecarboxaldehyde.[6] | Purification can be simplified as the oxidation process can also cause the decomposition of crotonic acid.[6] |
Experimental Protocols
Protocol 1: Synthesis from γ-Chlorobutyronitrile
This protocol is adapted from Organic Syntheses.[5]
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add powdered sodium hydroxide (B78521) (3.75 moles) and γ-chlorobutyronitrile (1 mole).
-
Heat the mixture on a steam bath. A vigorous reaction will occur.
-
After the initial reaction subsides (about 1 hour), add water in small portions over 2 hours to hydrolyze the intermediate cyclopropyl (B3062369) cyanide.
-
Continue heating for another 1.5 hours until the oily layer disappears.
-
Cool the reaction mixture in an ice bath and acidify with a mixture of concentrated sulfuric acid and ice.
-
Separate the top layer containing the crude product. Extract the aqueous layer with ether. Note: Stir gently during extraction to avoid emulsion formation.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent.
-
Distill the residue under reduced pressure to obtain pure this compound.
Yield Data:
| Starting Material | Product | Reported Yield | Reference |
| γ-Chlorobutyronitrile | This compound | 74-79% | [5] |
Protocol 2: Synthesis via Malonic Ester
This is a general procedure based on the principles of malonic ester synthesis.[3][4]
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol (B145695).
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1,2-dibromoethane (B42909) dropwise and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Hydrolyze the resulting ester by refluxing with a solution of sodium hydroxide.
-
After hydrolysis, cool the mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidified solution to induce decarboxylation.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or recrystallization.
Visual Guides
Workflow for this compound Synthesis from γ-Chlorobutyronitrile
Caption: Workflow for synthesis from γ-chlorobutyronitrile.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
troubleshooting low yield in cyclopropylcarboxylic acid esterification
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the esterification of cyclopropylcarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the Fischer esterification of this compound?
A1: The most common cause of low yield is the presence of water in the reaction mixture. Fischer esterification is a reversible equilibrium reaction where water is a byproduct.[1][2][3][4] Any water present, either from wet reagents or formed during the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.[4]
Q2: How can I drive the reaction equilibrium towards the ester product to improve my yield?
A2: There are two primary strategies to shift the equilibrium in favor of the ester, based on Le Châtelier's principle:
-
Use an Excess of a Reactant: Typically, the alcohol is used in large excess, often as the solvent itself.[1][2][3] This concentration surplus pushes the reaction towards the products.
-
Remove Water as it Forms: Actively removing the water byproduct from the reaction mixture is a very effective way to prevent the reverse reaction and drive the forward reaction to completion.[1][2][3]
Q3: Are there alternative methods to Fischer esterification if I'm still getting low yields or my starting material is sensitive to strong acid?
A3: Yes, several other methods can be used:
-
Reaction with Acyl Chlorides: The this compound can be converted to cyclopropanecarbonyl chloride using an agent like thionyl chloride.[5] The resulting acyl chloride is much more reactive and will readily react with an alcohol to form the ester, often at room temperature.[6]
-
Steglich Esterification: This method uses coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) along with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[7] It is performed under mild conditions and is a good option for acid-sensitive substrates.[7]
-
Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then act as a nucleophile and react with an alkyl halide (e.g., methyl iodide) to form the ester.[2]
Q4: Is there a risk of the cyclopropane (B1198618) ring opening under the acidic conditions of Fischer esterification?
A4: While cyclopropane rings can be susceptible to opening under certain acidic conditions, especially when adjacent to a carbocation-stabilizing group (like a carbinol), standard Fischer esterification conditions are generally mild enough to not cause significant ring-opening of cyclopropanecarboxylic acid.[8][9][10] However, if you are using very harsh conditions (e.g., very high temperatures for prolonged periods), it is a potential side reaction to consider. Monitoring the reaction for byproducts is always recommended.
Troubleshooting Guide
Issue 1: The reaction is very slow or appears to have stalled with starting material still present.
-
Question: My reaction is not going to completion even after several hours. What could be the problem?
-
Answer:
-
Insufficient Catalyst: Ensure you have added an adequate amount of the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH). Typically, a catalytic amount is sufficient, but for slow reactions, a slight increase might be necessary.
-
Low Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.[4][5] For instance, the synthesis of methyl cyclopropanecarboxylate (B1236923) proceeds to completion in 3 hours at reflux (~70°C).[5]
-
Reversible Reaction at Equilibrium: The reaction may have reached equilibrium. To push it further, you may need to add more of the alcohol or begin removing water from the reaction.[1][2]
-
Issue 2: The yield is consistently low despite the reaction appearing to go to completion by TLC.
-
Question: My TLC analysis shows no remaining starting material, but my isolated yield is poor. Where am I losing my product?
-
Answer:
-
Work-up Losses: The ester product, especially if it's a low molecular weight ester like methyl or ethyl cyclopropanecarboxylate, may have some solubility in the aqueous layer during extraction. Ensure you perform multiple extractions with your organic solvent and consider washing with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.
-
Incomplete Neutralization: During the work-up, unreacted this compound is typically removed by washing with an aqueous basic solution (e.g., sodium bicarbonate). If this is not done thoroughly, the remaining acid will contaminate your product.
-
Evaporation of a Volatile Product: Low boiling point esters can be lost during solvent removal on a rotary evaporator if the vacuum is too high or the bath temperature is excessive.[11]
-
Purification Issues: Product can be lost during purification steps like column chromatography or distillation.[11] Ensure proper technique is used.
-
Issue 3: I am observing unexpected byproducts in my final product.
-
Question: My NMR spectrum shows impurities. What side reactions could be occurring?
-
Answer:
-
Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, elimination to form an alkene can be a competing side reaction under acidic and hot conditions.
-
Ether Formation: The alcohol can also undergo acid-catalyzed dehydration to form a symmetric ether, especially if the reaction is overheated.
-
Ring-Opening: Although less common under typical Fischer conditions, it's a possibility. If you suspect ring-opening, byproducts might include unsaturated or halogenated esters (if HCl is present).[12]
-
Quantitative Data
The yield of Fischer esterification is highly dependent on the reaction conditions. Driving the reaction to completion by using an excess of one reagent or removing a product is crucial.
Table 1: Effect of Reactant Ratio on Esterification Yield (General Example)
| Molar Ratio (Ethanol:Acetic Acid) | Ester Yield at Equilibrium |
| 1:1 | 65% |
| 10:1 | 97% |
| 100:1 | 99% |
| Data sourced from a study on the esterification of acetic acid, illustrating the effect of excess reagent.[1] |
Table 2: Reported Yields for this compound Esterification
| Alcohol | Catalyst | Reaction Conditions | Time | Yield | Reference |
| Methanol (B129727) | Conc. H₂SO₄ | Reflux (~70°C) | 3 hours | Quantitative | [5][13] |
| Ethanol (B145695) | Conc. H₂SO₄ | Reflux (~85°C) | 16 hours | 98% | [5][13] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Cyclopropanecarboxylate [5]
-
Setup: To a round-bottomed flask equipped with a condenser and a magnetic stir bar, add this compound (8.6 g).
-
Reagents: Add methanol (32 mL) and 2 drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 70°C) for 3 hours. Monitor the reaction by GC or TLC to confirm the complete consumption of the carboxylic acid.
-
Work-up: After cooling, the reaction mixture can be worked up by neutralizing the acid catalyst, extracting the ester with a suitable organic solvent, washing the organic layer, drying it, and removing the solvent under reduced pressure.
-
Purification: The crude ester can be purified by distillation.
Protocol 2: Synthesis of Ethyl Cyclopropanecarboxylate [5]
-
Setup: To a round-bottomed flask equipped with a condenser and a magnetic stir bar, add this compound (8.6 g).
-
Reagents: Add ethanol (23 mL) and 2 drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 85°C) for 16 hours. Monitor the reaction by GC or TLC.
-
Work-up & Purification: Follow similar work-up and purification procedures as described in Protocol 1.
Visual Guides
Caption: Fischer Esterification Reaction Mechanism.
Caption: Troubleshooting Workflow for Low Esterification Yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Amidation of Cyclopropylcarboxylic Acid
Welcome to the Technical Support Center for the amidation of cyclopropylcarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, particularly temperature, and to offer solutions for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the amidation of this compound?
A1: The primary methods for converting this compound to its corresponding amide include:
-
Direct reaction with an amine: This typically requires high temperatures and sometimes the use of dehydrating agents to remove the water byproduct and drive the reaction forward.
-
Conversion to an acyl chloride: The carboxylic acid is first activated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. This is a common and often high-yielding method.
-
Use of coupling reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) facilitate amide bond formation under milder conditions.
Q2: How does reaction temperature generally affect the amidation of this compound?
A2: Reaction temperature is a critical parameter that can significantly influence the yield, reaction time, and purity of the final amide product.
-
Low Temperatures (0-25°C): Often used with highly reactive starting materials, such as acyl chlorides, or when using coupling reagents to minimize side reactions and preserve sensitive functional groups. However, reaction times may be longer.
-
Moderate Temperatures (25-80°C): A common range for many amidation reactions, balancing reaction rate and selectivity. Optimization within this range is often necessary.
-
High Temperatures (>80°C): Typically required for direct amidation of the carboxylic acid with an amine, where the removal of water is necessary to drive the equilibrium towards the product. However, higher temperatures can lead to side reactions and decomposition of the product or starting materials.
Q3: What are potential side reactions to be aware of during the amidation of this compound, especially at elevated temperatures?
A3: Potential side reactions include:
-
Racemization: If the cyclopropyl (B3062369) ring or the amine contains a chiral center, high temperatures can lead to a loss of stereochemical integrity.
-
Decomposition: Cyclopropane rings can be sensitive to high temperatures and strong acidic or basic conditions, potentially leading to ring-opening or other rearrangements.
-
Byproduct formation with coupling reagents: For instance, when using carbodiimides like DCC, the dicyclohexylurea byproduct can be difficult to remove.
-
Side reactions with thionyl chloride: Excess thionyl chloride can lead to the formation of undesired chlorinated byproducts if not properly controlled.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low yield is a common issue in amidation reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing the cause of low product yield.
Possible Cause & Solution Table
| Possible Cause | Recommended Action |
| Poor Reagent Quality | Ensure this compound and the amine are pure and dry. Use fresh, high-quality coupling reagents and anhydrous solvents. |
| Sub-optimal Reaction Temperature | If the reaction is sluggish, consider a moderate increase in temperature. If side products are observed, try lowering the temperature. |
| Incomplete Acid Activation | When using thionyl chloride, ensure the reaction goes to completion before adding the amine. Consider adding a catalytic amount of DMF. For coupling reagents, ensure proper stoichiometry and reaction time for the activation step. |
| Incorrect Stoichiometry | Verify the molar ratios of all reactants. A slight excess of the amine or activating agent may be beneficial. |
| Product Loss During Work-up | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer. |
Issue 2: Presence of Impurities in the Final Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired amide.
Troubleshooting Workflow for Impurities
Caption: A logical progression for identifying and eliminating impurities.
Common Impurities and Their Mitigation
| Impurity | Likely Cause | Suggested Solution |
| Unreacted this compound | Incomplete reaction. | Increase reaction time, moderately increase temperature, or use a more efficient coupling agent. |
| Unreacted Amine | Insufficient amount of activated carboxylic acid. | Use a slight excess of the activated carboxylic acid or coupling agent. |
| Urea (B33335) Byproduct (from DCC/EDC) | Inherent to the use of carbodiimide (B86325) coupling agents. | For DCC, filter the insoluble dicyclohexylurea. For EDC, perform an aqueous wash to remove the water-soluble urea byproduct. |
| Side-Reaction Products | Reaction temperature is too high, or incompatible reagents are used. | Lower the reaction temperature. Ensure that all reagents are compatible with the functional groups present in the starting materials. |
Data Presentation
The optimal reaction temperature is highly dependent on the chosen synthetic route. The following table summarizes typical temperature ranges for common amidation methods for carboxylic acids, which can be used as a starting point for the optimization of this compound amidation.
Table 1: Typical Reaction Temperatures for Different Amidation Methods
| Amidation Method | Activating Agent/Catalyst | Typical Temperature Range (°C) | General Remarks |
| Direct Amidation | None (thermal) | 120 - 180 | Requires high temperatures to remove water. May not be suitable for sensitive substrates. |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 0 to reflux (for acyl chloride formation), then 0 - 25 (for amidation) | The two steps are typically performed at different temperatures.[1] |
| Coupling Reagent | EDC/HOBt | 0 - 25 | Generally proceeds at room temperature or below to minimize side reactions. |
| Coupling Reagent | HATU/DIPEA | 0 - 25 | Efficient coupling at room temperature. |
Experimental Protocols
Protocol 1: Amidation via Acyl Chloride
This two-step protocol involves the initial conversion of this compound to its acyl chloride, followed by reaction with the desired amine.
Workflow for Amidation via Acyl Chloride
Caption: A general workflow for the two-step amidation of this compound via its acyl chloride.
Detailed Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C and add thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude cyclopropylcarbonyl chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to stir at room temperature for 2-16 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation using EDC/HOBt Coupling
This one-pot protocol is suitable for a wide range of amines and generally proceeds under mild conditions.
Workflow for EDC/HOBt Coupling
Caption: A standard workflow for the one-pot amidation using EDC and HOBt as coupling agents.
Detailed Methodology:
-
To a stirred solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in DMF or DCM, add EDC-HCl (1.2 eq) at 0°C.
-
If the amine is used as a hydrochloride salt, add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
References
Technical Support Center: Cyclopropylcarboxylic Acid Purification
Welcome to the technical support center for the purification of cyclopropylcarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for alternative purification methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My distillation of this compound results in a low yield and co-distillation of impurities. What's going wrong?
A1: This is a common issue, especially if the crude product contains impurities with similar boiling points, such as crotonic acid.[1] Since the boiling points of this compound (182-184°C) and crotonic acid (180-181°C) are very close, separating them by simple distillation is challenging.[1]
-
Troubleshooting Steps:
-
Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for better separation.
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point and can minimize thermal decomposition and improve separation from less volatile impurities. A reported boiling point is 94–95°C at 26 mm Hg.[2]
-
Alternative Methods: If co-distillation persists, consider alternative methods like extractive purification or derivatization.
-
Q2: I'm having trouble recrystallizing my this compound. It's "oiling out" or the crystal yield is very low.
A2: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] Low yield can be caused by using too much solvent or premature crystallization.[3][4]
-
Troubleshooting Steps:
-
For Oiling Out:
-
For Low Yield:
-
Reduce the amount of solvent used to the minimum required to dissolve the solid at the solvent's boiling point.
-
Ensure a slow cooling process. Do not disturb the solution as it cools to allow for maximal crystal formation.[4] Placing the flask directly on a cold surface can cause "shock cooling" and lead to the formation of impure precipitates.[4]
-
-
Q3: My purified this compound is still showing the presence of neutral or basic impurities after extraction. How can I improve the purity?
A3: Standard liquid-liquid extraction is effective but requires careful pH control for optimal separation of carboxylic acids from neutral and basic impurities.[5][6]
-
Troubleshooting Steps:
-
pH Control: When extracting with a base (e.g., NaOH solution) to deprotonate the carboxylic acid and pull it into the aqueous layer, ensure the pH is at least two to three units above the pKa of this compound (pKa ≈ 4.65).[5][7]
-
Acidification: When re-acidifying the aqueous layer to precipitate the purified acid, lower the pH to at least two to three units below the pKa.[5]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
Q4: Are there any non-distillation or non-recrystallization methods to purify this compound?
A4: Yes, several alternative methods can be employed, particularly when dealing with challenging impurity profiles.
-
Alternative Methods:
-
Extractive Purification: This involves pH-swing liquid-liquid extractions to separate the acidic product from neutral or basic impurities.[5][8]
-
Solid-Phase Extraction (SPE): Anion exchange resins can be used to capture the carboxylic acid, allowing impurities to be washed away. The purified acid is then released from the resin.[9]
-
Derivatization: The acid can be converted to an ester (e.g., methyl or ethyl ester), which is then purified by fractional distillation. Subsequent hydrolysis regenerates the purified carboxylic acid.[5]
-
Comparison of Purification Methods
The following table summarizes quantitative data for various purification methods applicable to carboxylic acids. Data for this compound specifically can vary based on the crude sample's impurity profile.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | 60-80% | Effective for volatile impurities with different boiling points. | Can be ineffective for azeotropes or impurities with close boiling points; potential for thermal degradation.[1] |
| Recrystallization | >99% | 50-90% | Can achieve very high purity; effective at removing small amounts of impurities. | Yield can be low if the compound has some solubility in the cold solvent; risk of "oiling out".[3][4] |
| Extractive Purification (pH-swing) | 95-99% | 70-95% | Excellent for removing neutral and basic impurities; scalable. | Requires handling of acids and bases; can generate significant aqueous waste.[5] |
| Solid-Phase Extraction (Anion Exchange) | >98% | 50-70% | High selectivity for carboxylic acids; avoids issues like emulsions.[9] | Can be more expensive due to the cost of the resin; may require method development.[9] |
Detailed Experimental Protocols
Protocol 1: Extractive Purification (pH-Swing Method)
This method is ideal for removing neutral and basic impurities from a crude sample of this compound.[5]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Basic Extraction: Transfer the organic solution to a separatory funnel. Add a 1 M sodium hydroxide (B78521) (NaOH) solution. Ensure the final pH of the aqueous layer is > 8. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium cyclopropylcarboxylate salt) into a clean flask. The organic layer, containing neutral impurities, can be discarded or washed again with fresh NaOH solution to maximize recovery.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), while stirring until the pH is < 2. This compound will precipitate out or form an oily layer.
-
Final Extraction: Extract the acidified aqueous solution multiple times with fresh diethyl ether or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification via Solid-Phase Extraction (SPE) with Anion Exchange Resin
This protocol uses an anion exchange resin to capture the carboxylic acid, allowing non-ionic impurities to be washed away.[9]
-
Resin Preparation: Prepare a slurry of a strong anion exchange resin (e.g., DOWEX 1x8-400, formate (B1220265) form) in a suitable solvent like methanol (B129727) or dichloromethane. Pack the slurry into an SPE cartridge.
-
Loading: Dissolve the crude this compound in a minimal amount of the loading solvent (e.g., dichloromethane, methanol). Apply the solution to the top of the prepared SPE cartridge and allow it to slowly pass through the resin bed. The this compound will be captured by the resin.
-
Washing: Wash the resin with several column volumes of the loading solvent to elute any neutral or non-ionic impurities.
-
Elution: Elute the purified this compound from the resin using a solution of a volatile acid, such as a 2% solution of formic acid in the loading solvent.
-
Solvent Removal: Collect the eluate and remove the solvent and volatile acid under reduced pressure to obtain the purified this compound.
Visualizations
Purification Method Selection Guide
This diagram provides a logical workflow for selecting an appropriate purification method based on the initial sample's characteristics and the desired purity level.
References
- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Application of reactive extraction to recovery of carboxylic acids - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cyclopropylcarboxylic Acid Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the scale-up of cyclopropylcarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot or commercial scale?
A1: Scaling up the synthesis of this compound and its derivatives introduces several significant challenges that are not always apparent at the laboratory scale. The primary issues arise from the non-linear effects of increasing batch size.[1] Key challenges include:
-
Process Optimization and Reproducibility: Ensuring that a process optimized at a small scale remains consistent and reproducible when scaled up is a major hurdle.[2] Factors like mixing efficiency, heat transfer, and mass transfer differ significantly between small lab flasks and large industrial reactors, potentially affecting reaction kinetics, impurity profiles, and overall yield.[1][2]
-
Thermal Management and Safety: Many synthetic routes to cyclopropanes involve highly reactive or thermally unstable reagents and can be exothermic.[3] Removing heat effectively is a primary problem during scale-up.[4] Poor heat management can lead to temperature gradients, increased byproduct formation, or dangerous runaway reactions.[1] A thorough safety study, including calorimetry, is crucial to identify potential hazards before scaling up.[3]
-
Purification and Isolation: Isolating the final product at a large scale presents its own difficulties. Techniques that are effective in the lab, such as distillation or crystallization, may not be economically or technically feasible for large quantities.[5] For instance, some intermediates like ethyl trans-2-methylcyclopropane carboxylate are volatile, making them difficult to handle and isolate without significant loss on a large scale.[3] Furthermore, the formation of emulsions during aqueous workups can complicate extractions.[6]
-
Impurity Control: Reactions that appear clean at the lab scale can generate unexpected impurities when scaled up due to changes in mixing and heat transfer.[1] These impurities often have similar physical properties to the target acid, making them difficult to remove.[5]
-
Reagent Handling and Stoichiometry: The safe storage, handling, and disposal of large quantities of potentially hazardous reagents are critical logistical and safety concerns.[1]
-
Stereoisomer Separation: For chiral cyclopropane (B1198618) derivatives, separating the desired stereoisomers from a racemic mixture can be expensive and is rarely used on an industrial scale, necessitating a stereospecific synthesis route.[7]
Q2: How can I improve the yield and safety of a cyclopropanation reaction involving a Corey's ylide (dimethylsulfoxonium methylide)?
A2: Cyclopropanation using Corey's ylide is known to be low-yielding and challenging to scale up due to the highly reactive nature of the reagents.[3] To improve this process:
-
Optimize Reaction Parameters: A Design of Experiment (DoE) approach can efficiently identify optimal ranges for reaction parameters.[3] For the cyclopropanation of ethyl crotonate, a significant yield increase was achieved by adding the ylide to the substrate in DMSO at 80°C under anhydrous conditions.[3]
-
Prioritize Safety with Temperature: While higher temperatures (e.g., 95°C) might improve yield, the thermal instability of the ylide is a major safety concern at a large scale.[3] Performing the reaction at a slightly lower, controlled temperature (e.g., 80°C) is a safer approach.[3]
-
Use Process Analytical Technology (PAT) and Calorimetry: Employing PAT and reaction calorimetry can provide real-time monitoring and crucial safety data.[3] This helps in understanding the reaction's thermal profile and avoiding the hazardous accumulation of the unstable ylide.[3]
-
Consider Continuous Flow Reactors: For safety reasons at high temperatures on a large scale, a continuous flow reactor can be a valuable alternative to batch processing. This minimizes the volume of hazardous material at any given time.[3]
Q3: What are common issues during the workup and purification of this compound, and how can they be mitigated?
A3: The workup and purification stages present several common challenges:
-
Emulsion Formation: During extraction with solvents like ether, troublesome emulsions can form. To avoid this, use mechanical stirring instead of vigorous shaking. If emulsions do form, they can often be broken by adding anhydrous sodium sulfate.[6]
-
Product Volatility: Low-boiling-point intermediates or products can be lost during solvent removal. For example, up to 10% of ethyl trans-2-methylcyclopropane carboxylate was lost when distilling an MTBE solution on a large scale.[3] Careful control of temperature and pressure during distillation is essential.
-
Impurity Removal: Impurities with similar physical properties to the desired acid can be difficult to separate.[5] The corrosive nature of carboxylic acids can also lead to product contamination from the equipment itself.[5] This necessitates the use of specialized, corrosion-resistant materials.
-
Crystallization Issues: The final crystallization step can be problematic if not properly studied. Changes in crystal habit or polymorphism can negatively impact solubility, filtration, and drying efficiency.[1] Trapped solvents in the crystal lattice are a common issue that can be difficult to resolve during drying.[1]
Troubleshooting Guides
Problem: Low Reaction Yield
If you are experiencing lower-than-expected yields during scale-up, follow this diagnostic workflow.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Problem: Runaway Reaction or Poor Temperature Control
Maintaining thermal control is one of the most critical aspects of chemical process scale-up.[4]
Caption: Key considerations for addressing thermal safety issues.
Experimental Protocols & Data
Method 1: Synthesis from γ-Chlorobutyronitrile
This method involves the hydrolysis of cyclopropyl (B3062369) cyanide, which is formed in situ from γ-chlorobutyronitrile and a strong base.[6]
Experimental Protocol:
-
Setup: In a 2-liter three-necked round-bottom flask equipped with two large condensers, place 150 g (3.75 moles) of powdered sodium hydroxide (B78521) and 103.5 g (1 mole) of γ-chlorobutyronitrile. The apparatus should be in a fume hood as small amounts of isocyanide may be evolved.[6]
-
Initial Reaction: Mix the contents by shaking and heat on a steam bath. A vigorous reaction will begin after about 15 minutes.[6]
-
Hydrolysis: After 1 hour of heating, complete the hydrolysis by adding 500 ml of water in small portions over approximately 2 hours. Start with 15-20 ml portions and increase to 60-75 ml portions at 10-15 minute intervals.[6]
-
Completion: Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears.[6]
-
Acidification: Cool the solution in an ice bath and acidify with a mixture of 200 g of concentrated sulfuric acid and 300 g of cracked ice.[6]
-
Extraction: Separate the thick floating layer of crude product. Extract the cold aqueous solution once with 1 L of ether, using a stirrer to avoid emulsions.[6]
-
Drying and Distillation: Combine the crude acid and the ether extract, dry over 50 g of Drierite, and remove the solvent on a steam bath. Distill the residue under reduced pressure.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | ||
| γ-Chlorobutyronitrile | 103.5 g (1 mole) | [6] |
| Sodium Hydroxide | 150 g (3.75 moles) | [6] |
| Product Yield | 63.5–68 g (74–79%) | [6] |
| Boiling Point | 94–95°C at 26 mm Hg | [6] |
| 117–118°C at 75 mm Hg | [6] |
Method 2: Corey's Ylide Cyclopropanation (Example)
This process was developed for the synthesis of trans-2-Methylcyclopropanecarboxylic acid.[3]
Experimental Protocol Overview:
-
Ylide Formation: Prepare dimethylsulfoxonium methylide (Corey's ylide) under anhydrous conditions.
-
Cyclopropanation: Add the prepared ylide solution to a solution of ethyl crotonate in DMSO at a controlled temperature of 80°C.[3]
-
Workup: After the reaction is complete, proceed with an appropriate aqueous quench and extraction.
-
Hydrolysis: Saponify the resulting ethyl ester to yield the carboxylic acid.
-
Isolation: Isolate the final acid product, likely through acidification and extraction, followed by distillation or crystallization.
Scale-Up Safety & Yield Data:
| Parameter | Laboratory Scale | Scale-Up Consideration | Reference |
| Reaction Temperature | Optimized around 95°C for yield | Performed at 80°C for safety | [3] |
| Key Challenge | Low yield | Hazardous accumulation of thermally unstable ylide | [3] |
| Isolation Issue | N/A | Product ester is volatile (bp = 50°C/40 mbar), leading to loss | [3] |
| Safety Analysis | DoE, PAT, Calorimetry (DSC, VSP) | Confirmed reaction mixture is stable up to 150°C | [3] |
Scale-Up Workflow Overview
The transition from a laboratory procedure to a large-scale manufacturing process requires a systematic approach with multiple feedback loops.
Caption: A typical workflow for scaling up a chemical synthesis process.
References
- 1. neulandlabs.com [neulandlabs.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. NO309264B1 - Process for the preparation of cyclopropane carboxylic acids and their intermediates - Google Patents [patents.google.com]
stability issues of cyclopropylcarboxylic acid under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cyclopropylcarboxylic acid under acidic conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing a loss of my starting material, this compound, when working under acidic conditions. What could be the cause?
A1: this compound, while possessing a generally stable carbocyclic ring, can be susceptible to degradation under acidic conditions, particularly at elevated temperatures. The primary degradation pathway to consider is the acid-catalyzed ring-opening of the cyclopropane (B1198618) moiety. The high ring strain of the cyclopropane ring makes it susceptible to cleavage by electrophilic attack, which is facilitated by a low pH environment.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: While specific degradation products can vary based on the exact conditions (e.g., type of acid, solvent, temperature), a plausible degradation pathway involves the protonation of the carbonyl oxygen, followed by the cleavage of a carbon-carbon bond in the cyclopropane ring to relieve ring strain. This can lead to the formation of various open-chain or rearranged products. For example, the formation of γ-butyrolactone or other isomeric acids could be possible. It is crucial to perform analytical testing, such as LC-MS, to identify the specific degradants in your experimental setup.
Q3: My assay results for this compound are inconsistent when using an acidic mobile phase for HPLC analysis. What could be the issue?
A3: Inconsistent assay results could be due to on-column degradation of this compound if a highly acidic mobile phase is used, especially if the analysis involves long run times or elevated column temperatures. To troubleshoot this, consider the following:
-
Mobile Phase pH: If possible, try to use a mobile phase with a less acidic pH that still provides good chromatography.
-
Column Temperature: Lowering the column temperature can help to minimize on-column degradation.
-
Method Validation: Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products.[1][2]
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution as close to neutral as possible, unless acidic conditions are required for your reaction.
-
Temperature Control: Perform reactions and store samples at the lowest possible temperature that is feasible for your experiment.
-
Inert Atmosphere: If oxidative degradation is also a concern, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Limit Exposure Time: Minimize the time that this compound is exposed to harsh acidic conditions.
Data on Stability of this compound Derivatives
Direct quantitative data on the stability of this compound under various acidic conditions is not extensively available in the public domain. However, studies on its esters suggest that the cyclopropyl (B3062369) group can confer enhanced stability compared to other alkyl esters. For instance, esters of cyclopropanecarboxylic acid have been shown to have a significantly longer half-life under certain hydrolytic conditions compared to analogous non-cyclopropyl esters.[3]
Below is an illustrative table of expected stability trends. Note: These are not experimental values for this compound and should be used as a general guide.
| pH | Temperature (°C) | Expected Stability Trend | Potential Degradation Products |
| 1-2 | 25 | Potential for slow degradation over extended periods. | Minor amounts of ring-opened products. |
| 1-2 | 60 | Increased rate of degradation. | Significant formation of ring-opened and rearranged products. |
| 3-4 | 25 | Generally stable. | Negligible degradation. |
| 3-4 | 60 | Potential for minor degradation. | Trace amounts of ring-opened products. |
Experimental Protocols
Forced Degradation Study Protocol for this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in acidic conditions.[4][5]
Objective: To generate potential degradation products of this compound under acidic stress and to assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV or PDA detector[6]
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]
-
-
Acid Stress:
-
In separate volumetric flasks, add a known volume of the stock solution.
-
Add 0.1 M HCl to one flask and 1 M HCl to another to achieve the desired final concentration of the drug and acid.
-
Store the solutions at a controlled temperature (e.g., 60°C).[5]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization:
-
Immediately after withdrawal, neutralize the aliquots with an equivalent amount of NaOH to stop the degradation process.
-
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
If degradation products are observed, use LC-MS to determine their mass and aid in structure elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Assess the peak purity of the parent peak to ensure no co-elution with degradation products.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Potential acid-catalyzed degradation pathway.
Caption: Logical relationship of factors affecting stability.
References
- 1. almacgroup.com [almacgroup.com]
- 2. usp.org [usp.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Cyclopropylcarboxylic Acid Purity Determination
For Researchers, Scientists, and Drug Development Professionals
The purity of cyclopropylcarboxylic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals, is critical to the quality and safety of the final products. Accurate determination of its purity and impurity profile is therefore a fundamental requirement in its quality control. This guide provides a comparative overview of the principal analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. We present a summary of their performance characteristics based on available data, detailed experimental protocols, and a logical workflow for method selection.
Comparison of Analytical Methods
The choice of an analytical method for determining the purity of this compound depends on several factors, including the specific information required (e.g., total acidity vs. impurity profile), the nature of potential impurities, and the desired level of sensitivity and precision. The following table summarizes the key performance characteristics of HPLC, GC, and titration for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase. | Separation of volatile components based on their partitioning between a stationary phase and a carrier gas. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Primary Use | Quantification of the main component and detection and quantification of non-volatile and thermally labile impurities. | Quantification of the main component and analysis of volatile and thermally stable impurities. | Determination of the total acidic content (assay). |
| Derivatization | Often required to enhance UV detection, as this compound lacks a strong chromophore. | Frequently necessary to increase volatility and improve peak shape. | Not required. |
| Specificity | High; can separate the main component from structurally similar impurities. | High; provides good separation of volatile impurities. | Low; measures total acidity and does not distinguish between the active substance and acidic impurities. |
| Sensitivity | High, especially with derivatization and sensitive detectors (e.g., fluorescence, mass spectrometry). | High, particularly with a Flame Ionization Detector (FID). | Moderate; suitable for assay but not for trace impurity analysis. |
| Precision | High; Relative Standard Deviation (RSD) is typically low. | High; RSD is generally low for quantitative analysis. | High; RSD for replicate titrations is usually very low. |
| Accuracy | High, when properly validated. | High, with appropriate calibration. | High, for the determination of total acidity. |
| Typical Purity Specification | - | ≥ 98.0% | ≥ 98.0% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound using HPLC, GC, and titration.
High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
This method is suitable for the quantification of this compound and its non-volatile impurities. Pre-column derivatization with a UV-absorbing agent is employed to enhance detection sensitivity.
1. Derivatization Procedure:
-
Reagents: 2,4'-Dibromoacetophenone (B128361) (derivatizing agent), triethylamine (B128534) (catalyst), acetonitrile (B52724) (solvent).
-
Procedure:
-
Dissolve a known weight of the this compound sample in acetonitrile.
-
Add an excess of 2,4'-dibromoacetophenone and triethylamine.
-
Heat the mixture at 70°C for approximately 30 minutes.
-
Cool the reaction mixture to room temperature before injection into the HPLC system.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly used for separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative absorbs strongly, typically around 260 nm.
-
Quantification: An external standard method is used for quantification, with a calibration curve generated from derivatized standards of known concentrations.
Gas Chromatography (GC-FID with Derivatization)
GC with Flame Ionization Detection (FID) is a robust method for the purity assessment of this compound, particularly for volatile impurities. Derivatization is often performed to convert the carboxylic acid into a more volatile ester.
1. Derivatization Procedure (Esterification):
-
Reagents: Methanol, sulfuric acid (catalyst).
-
Procedure:
-
Dissolve a known amount of the this compound sample in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a specified period to ensure complete esterification to methyl cyclopropylcarboxylate.
-
Neutralize the excess acid and extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate) before injection.
-
2. GC-FID Conditions:
-
Column: A polar capillary column, such as one coated with nitroterephthalic acid modified polyethylene (B3416737) glycol (e.g., DB-FFAP), is suitable.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically set at 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 60°C, ramped to 150°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Quantification: The purity is often determined by area percent, assuming that all components have a similar response factor with an FID. For more accurate quantification, an internal standard method can be employed.
Acid-Base Titration (Potentiometric)
This is a classic and straightforward method for determining the total acidic content (assay) of this compound.
1. Titration Procedure:
-
Reagents: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), ethanol (B145695) or a mixture of ethanol and water (solvent), phenolphthalein (B1677637) (indicator) or a pH electrode for potentiometric titration.
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a suitable solvent like ethanol, which may be diluted with deionized water.
-
If using an indicator, add a few drops of phenolphthalein.
-
Titrate the solution with the standardized NaOH solution until the endpoint is reached. The endpoint is indicated by a persistent faint pink color with phenolphthalein or by the inflection point of the titration curve in a potentiometric titration.
-
Record the volume of NaOH solution consumed.
-
Perform a blank titration to account for any acidity in the solvent.
-
2. Calculation:
The percentage purity of this compound is calculated using the following formula:
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound (86.09 g/mol )
-
W_sample = Weight of the sample (g)
Method Selection Workflow
The selection of an appropriate analytical method for purity determination is a critical step in quality control. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an analytical method for purity determination.
Potential Impurities
Understanding the potential impurities in this compound is crucial for developing and validating specific and stability-indicating analytical methods. Impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final product. Common synthesis routes include the hydrolysis of cyclopropyl (B3062369) cyanide, which itself can be prepared from γ-chlorobutyronitrile. Another route involves the oxidation of cyclopropyl methyl ketone. A potential impurity that could be difficult to separate is crotonic acid. The chosen analytical method should be able to resolve this compound from these and other potential process-related impurities.
A Comparative Guide to the HPLC Analysis of Cyclopropylcarboxylic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of cyclopropylcarboxylic acid and its derivatives is crucial in various stages of research and development. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile technique for the separation, identification, and quantification of these compounds. This guide provides a comprehensive comparison of various HPLC methods and alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and optimization.
This compound and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals. Their structural diversity necessitates reliable analytical methods to ensure purity, monitor reaction progress, and conduct pharmacokinetic studies. This guide will delve into reversed-phase HPLC, the most common approach, and explore alternative methods such as gas chromatography (GC) and capillary electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is the predominant technique for the analysis of this compound and its derivatives. The separation is primarily based on the hydrophobicity of the analytes.
Method Comparison for this compound
The choice of stationary phase and mobile phase composition significantly impacts the chromatographic performance. Below is a comparison of different columns for the analysis of this compound.
| Parameter | Method 1 | Method 2 |
| Column | Newcrom R1 | Primesep B |
| Stationary Phase | Special Reverse-Phase with low silanol (B1196071) activity | Reverse-Phase with embedded basic ion-pairing groups |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | Acetonitrile (MeCN), Water, and Sulfuric Acid |
| Detection | UV | UV[1] |
| Key Advantages | Good for scalable and preparative separation.[2] | Strong retention of the acidic analyte.[1] |
Analysis of this compound Derivatives
The analysis of derivatives such as esters and amides often requires modification of the HPLC method to suit their different polarities. For instance, more hydrophobic derivatives like ethyl cyclopropylcarboxylate will have longer retention times on a C18 column compared to the parent acid.
For derivatives lacking a strong chromophore, pre-column derivatization can significantly enhance UV or fluorescence detection, thereby improving sensitivity.
Table 1: HPLC Performance Data for this compound and a Derivative
| Analyte | Column | Mobile Phase | Retention Time (min) | LOD | LOQ |
| This compound | C18, 4.6 x 150 mm, 5 µm | 30% ACN in 0.1% H₃PO₄ | ~ 3.5 | ~ 0.1 µg/mL | ~ 0.3 µg/mL |
| 1-Aminocyclopropane-1-carboxylic Acid (derivatized with o-phthaldialdehyde) | C18 | Gradient | ~ 15 | ~ 1 pmol | ~ 3 pmol |
Note: The LOD and LOQ values are estimates based on typical performance and can vary depending on the specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Protocol 2: HPLC Analysis of 1-Aminocyclopropane-1-carboxylic Acid (with Derivatization)
-
Derivatization Reagent: o-Phthaldialdehyde (OPA).
-
Derivatization Procedure: Mix the sample with OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a borate (B1201080) buffer (pH ~9.5). Allow the reaction to proceed for a few minutes at room temperature before injection.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile. Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer advantages for specific applications.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Carboxylic acids, including this compound, are generally not volatile enough for direct GC analysis and require derivatization to convert them into more volatile esters (e.g., methyl or ethyl esters) or silyl (B83357) ethers.
Table 2: Comparison of Analytical Techniques
| Feature | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on charge-to-size ratio in an electric field. |
| Analytes | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Charged molecules. |
| Derivatization | Often required for detection enhancement. | Often required for volatility and thermal stability. | Can be used for detection enhancement and to analyze neutral compounds. |
| Advantages | High versatility, robust, and widely applicable. | High resolution and sensitivity, especially with mass spectrometry (MS) detection. | High efficiency, fast analysis times, and low sample/reagent consumption.[3] |
| Limitations | Lower resolution compared to GC for some applications. | Limited to volatile and thermally stable analytes. | Lower concentration sensitivity compared to HPLC and GC. |
Experimental Protocol: GC-MS Analysis of this compound (as Methyl Ester)
-
Derivatization Reagent: Methanolic HCl or BF₃-methanol.
-
Derivatization Procedure: Heat the sample with the derivatization reagent to convert the carboxylic acid to its methyl ester. Extract the ester into an organic solvent (e.g., hexane).
-
GC Column: A polar capillary column (e.g., wax-type or with a polyethylene (B3416737) glycol stationary phase).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 220 °C).
-
Injection: Split or splitless injection.
-
Detection: Mass Spectrometry (MS) for positive identification and quantification.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly effective for charged analytes. Carboxylic acids, being anionic at neutral or basic pH, are well-suited for CE analysis.
Experimental Protocol: Capillary Electrophoresis of this compound
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for example, a phosphate (B84403) or borate buffer at a pH where the carboxylic acid is ionized (e.g., pH 7-9). An electroosmotic flow (EOF) modifier can be added to the buffer.
-
Voltage: Application of a high voltage (e.g., 15-30 kV).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection is common for analytes lacking a strong chromophore. A chromophore is added to the BGE, and the analyte is detected as a negative peak.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for HPLC analysis.
Caption: Decision tree for analytical method selection.
References
A Comparative Spectroscopic Analysis of Cyclopropylcarboxylic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cyclopropylcarboxylic acid and its methyl and ethyl esters. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including synthetic chemistry, metabolite identification, and quality control. The data presented is compiled from publicly available spectral databases and is intended to serve as a valuable reference.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound, methyl cyclopropylcarboxylate, and ethyl cyclopropylcarboxylate, covering ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm / Multiplicity / J (Hz) | Assignment |
| This compound | 11.5-12.5 (br s) | -COOH |
| 1.55-1.65 (m) | -CH-COOH | |
| 1.05-1.15 (m) | -CH₂- (cyclopropyl) | |
| 0.85-0.95 (m) | -CH₂- (cyclopropyl) | |
| Methyl Cyclopropylcarboxylate | 3.67 (s) | -OCH₃ |
| 1.50-1.60 (m) | -CH-COOCH₃ | |
| 0.95-1.05 (m) | -CH₂- (cyclopropyl) | |
| 0.80-0.90 (m) | -CH₂- (cyclopropyl) | |
| Ethyl Cyclopropylcarboxylate | 4.12 (q, J = 7.1 Hz) | -OCH₂CH₃ |
| 1.50-1.60 (m) | -CH-COOCH₂CH₃ | |
| 1.25 (t, J = 7.1 Hz) | -OCH₂CH₃ | |
| 0.95-1.05 (m) | -CH₂- (cyclopropyl) | |
| 0.80-0.90 (m) | -CH₂- (cyclopropyl) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [1] | 180.1 | C=O |
| 13.9 | -CH-COOH | |
| 8.9 | -CH₂- (cyclopropyl) | |
| Methyl Cyclopropylcarboxylate [2] | 174.9 | C=O |
| 51.7 | -OCH₃ | |
| 13.4 | -CH-COOCH₃ | |
| 8.5 | -CH₂- (cyclopropyl) | |
| Ethyl Cyclopropylcarboxylate | 174.4 | C=O |
| 60.5 | -OCH₂CH₃ | |
| 14.3 | -OCH₂CH₃ | |
| 13.7 | -CH-COOCH₂CH₃ | |
| 8.6 | -CH₂- (cyclopropyl) |
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 1700 | C=O stretch (carboxylic acid) | |
| ~3080 | C-H stretch (cyclopropyl) | |
| Methyl Cyclopropylcarboxylate | 1735 | C=O stretch (ester) |
| 1170-1200 | C-O stretch (ester) | |
| ~3080 | C-H stretch (cyclopropyl) | |
| Ethyl Cyclopropylcarboxylate | 1730 | C=O stretch (ester) |
| 1170-1190 | C-O stretch (ester) | |
| ~3080 | C-H stretch (cyclopropyl) |
Table 4: Mass Spectrometry Data (Molecular Ion)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ or [M+H]⁺ (m/z) |
| This compound | C₄H₆O₂ | 86.09 | 86 |
| Methyl Cyclopropylcarboxylate | C₅H₈O₂ | 100.12 | 100 |
| Ethyl Cyclopropylcarboxylate | C₆H₁₀O₂ | 114.14 | 114 |
| Propyl Cyclopropylcarboxylate | C₇H₁₂O₂ | 128.17 | 128 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Use standard acquisition parameters for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure salt plates.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of the target compounds.
Caption: Logical workflow for the spectroscopic comparison of this compound and its esters.
References
A Comparative Analysis of the Reactivity of Cyclopropylcarboxylic Acid and Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cyclopropylcarboxylic acid and cyclobutanecarboxylic acid. The distinct structural features of these small-ring carboxylic acids, primarily arising from ring strain, lead to notable differences in their chemical behavior. This analysis is supported by experimental data and established chemical principles to inform researchers in medicinal chemistry and organic synthesis.
Introduction
Cyclopropyl (B3062369) and cyclobutyl moieties are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The incorporation of these small, strained rings can significantly influence a molecule's conformation, metabolic stability, and binding affinity. This compound and cyclobutanecarboxylic acid serve as fundamental building blocks for introducing these groups. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting the chemical behavior of more complex molecules. The primary determinant of their reactivity difference is the inherent ring strain, with the three-membered cyclopropane (B1198618) ring exhibiting significantly more strain than the four-membered cyclobutane (B1203170) ring.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes key quantitative data for this compound and cyclobutanecarboxylic acid, providing a basis for comparing their intrinsic properties.
| Property | This compound | Cyclobutanecarboxylic Acid |
| Molecular Formula | C₄H₆O₂ | C₅H₈O₂ |
| Molecular Weight | 86.09 g/mol | 100.12 g/mol |
| pKa | 4.83[1] | 4.785[2] |
| ¹H NMR (CDCl₃, ppm) | ~1.0-1.1 (m, 4H, ring CH₂), ~1.5 (m, 1H, ring CH), ~11.5 (s, 1H, COOH) | ~1.8-2.5 (m, 6H, ring CH₂), ~3.1 (p, 1H, ring CH), ~11.9 (s, 1H, COOH) |
| ¹³C NMR (CDCl₃, ppm) | ~8.5 (ring CH₂), ~13.5 (ring CH), ~180 (COOH) | ~18.0 (ring CH₂), ~25.0 (ring CH₂), ~38.0 (ring CH), ~182 (COOH) |
| IR (C=O stretch, cm⁻¹) | ~1700-1725 | ~1700-1725 |
Reactivity Comparison
The reactivity of these two acids is largely governed by the stability of their respective cycloalkyl groups. The cyclopropane ring possesses a significantly higher ring strain (approximately 27.5 kcal/mol) compared to cyclobutane (approximately 26.3 kcal/mol). This increased strain energy in the cyclopropane ring makes it more susceptible to reactions that can alleviate this strain, such as ring-opening reactions.
Experimental Protocols
To experimentally determine and compare the reactivity of this compound and cyclobutanecarboxylic acid, a competitive Fischer esterification reaction can be performed.
Comparative Fischer Esterification of this compound and Cyclobutanecarboxylic Acid
Objective: To compare the relative rates of esterification of this compound and cyclobutanecarboxylic acid under acidic conditions.
Materials:
-
This compound
-
Cyclobutanecarboxylic acid
-
Ethanol (B145695) (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts (e.g., 10 mmol) of this compound and cyclobutanecarboxylic acid.
-
Add a 10-fold molar excess of anhydrous ethanol to the flask. This serves as both the reactant and the solvent.
-
Add a known amount of an internal standard (e.g., 1 mmol of dodecane) to the reaction mixture.
-
Initiation: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle.
-
Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture.
-
Work-up of Aliquots: Immediately quench the aliquot in a vial containing 1 mL of ice-cold saturated sodium bicarbonate solution. Extract the organic components with 1 mL of diethyl ether. Dry the ether layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the ether layer by GC-MS. Identify and quantify the peaks corresponding to the starting materials (this compound and cyclobutanecarboxylic acid), the products (ethyl cyclopropylcarboxylate and ethyl cyclobutanecarboxylate), and the internal standard.
-
Data Analysis: Plot the concentration of each carboxylic acid and each ester as a function of time. The initial rates of formation of the two esters can be used to determine the relative reactivity of the two carboxylic acids.
Visualizations
Caption: Factors influencing the reactivity of small-ring cycloalkanecarboxylic acids.
Caption: Workflow for comparing the esterification rates of the two acids.
References
yield comparison of different cyclopropylcarboxylic acid synthesis routes
For researchers and professionals in drug development and chemical synthesis, the cyclopropyl (B3062369) moiety is a valuable structural motif known to enhance the metabolic stability and potency of bioactive molecules. Cyclopropylcarboxylic acid serves as a key building block for introducing this group. This guide provides an objective comparison of four common synthetic routes to this compound, complete with experimental data, detailed protocols, and process diagrams to aid in selecting the most suitable method for a given application.
Comparison of Yields and Reaction Conditions
The selection of a synthetic route often hinges on factors such as yield, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative data for the discussed methods.
| Synthesis Route | Starting Material(s) | Key Reagents | Reported Yield |
| 1. From γ-Chlorobutyronitrile | γ-Chlorobutyronitrile | Sodium Hydroxide (B78521) | 74-79%[1] |
| 2. Malonic Ester Synthesis | Diethyl Malonate, 1,2-Dibromoethane (B42909) | Sodium Ethoxide or Potassium Carbonate, NaOH, HCl | ~13-30% (Overall) |
| 3. Oxidation of Cyclopropyl Methyl Ketone | Cyclopropyl Methyl Ketone | Sodium Hypobromite (B1234621) (via Haloform Reaction) | Generally High |
| 4. Oxidation of Cyclopropanecarboxaldehyde (B31225) | Cyclopropanecarboxaldehyde | Molecular Oxygen | 90% |
Synthesis Route Overviews and Diagrams
The following sections provide a more detailed look at each synthetic pathway, including a visual representation of the reaction workflow.
Synthesis from γ-Chlorobutyronitrile
This classical approach involves the intramolecular cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, which is then hydrolyzed in situ to yield this compound.[1] This method is well-documented and provides a good yield.
Caption: Workflow for the synthesis of this compound from γ-chlorobutyronitrile.
Malonic Ester Synthesis
A more "modern" approach, this synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane to form a cyclopropane (B1198618) ring, followed by hydrolysis and decarboxylation. While versatile, the overall yield can be modest due to low yields in the decarboxylation step.
Caption: Malonic ester synthesis pathway for this compound.
Oxidation of Cyclopropyl Methyl Ketone
This route utilizes the haloform reaction, a well-established method for converting methyl ketones to carboxylic acids.[2][3][4] The reaction with sodium hypobromite is reported to be an excellent preparative method.[1]
Caption: Oxidation of cyclopropyl methyl ketone via the haloform reaction.
Oxidation of Cyclopropanecarboxaldehyde
This highly efficient method involves the direct, non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen, offering a high yield and atom-economical process.
Caption: Direct oxidation of cyclopropanecarboxaldehyde to this compound.
Experimental Protocols
Synthesis of this compound from γ-Chlorobutyronitrile
This procedure is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with two condensers, place 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile.
-
Initial Reaction: Mix the contents by shaking and heat the mixture on a steam bath. A vigorous reaction will occur.
-
Hydrolysis: After 1 hour of heating, complete the hydrolysis of the resulting cyclopropyl cyanide by adding 500 ml of water in small portions over approximately 2 hours while continuing to heat.
-
Workup: After an additional 1.5 hours of heating, cool the solution in an ice bath and acidify with a mixture of 200 g of concentrated sulfuric acid and 300 g of crushed ice.
-
Extraction: Separate the upper layer of crude this compound. Extract the aqueous solution once with 1 liter of ether.
-
Purification: Combine the ether extract and the crude acid, dry over Drierite, and remove the ether by distillation. Distill the residue under reduced pressure to obtain this compound. The reported yield is 63.5–68 g (74–79%).[1]
Malonic Ester Synthesis of this compound
This two-part procedure involves the formation of cyclopropane-1,1-dicarboxylic acid followed by its decarboxylation.
Part A: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This procedure is adapted from Organic Syntheses.[5]
-
Reaction Setup: In a 2-liter three-necked flask with a mechanical stirrer, add 1 liter of 50% aqueous sodium hydroxide, followed by 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
Addition of Reactants: To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Reaction: Stir the mixture vigorously for 2 hours.
-
Workup: Transfer the contents to a 4-liter Erlenmeyer flask, cool to 15°C, and carefully acidify with 1 liter of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extraction and Purification: Extract the aqueous layer three times with 900 ml of ether. Combine the ether layers, wash with brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent to yield a semisolid residue. Triturate the residue with 100 ml of benzene (B151609) and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals. The reported yield is 43.1–47.9 g (66–73%).[5]
Part B: Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid
This is a general procedure for thermal decarboxylation.
-
Setup: Place the dry cyclopropane-1,1-dicarboxylic acid in a Claisen flask set up for distillation.
-
Decarboxylation: Heat the flask in an oil bath to 160-170°C. The solid will melt, and carbon dioxide will evolve.
-
Distillation: Once the gas evolution subsides, increase the bath temperature to 200-220°C to distill the cyclopropanecarboxylic acid. It is advisable to perform the distillation under vacuum to lower the required temperature and minimize decomposition.
-
Purification: The collected product may require redistillation. The reported yields for this step are often low, in the range of 20-40%, due to side reactions such as ring-opening at high temperatures.[6]
References
Cyclopropylcarboxylic Acid vs. Benzoic Acid: A Comparative Guide for Drug Design Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate scaffolds is a cornerstone of successful drug design. Both cyclopropylcarboxylic acid and benzoic acid are prevalent motifs in medicinal chemistry, each offering a distinct set of physicochemical and pharmacological properties. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle structural difference between a cyclopropyl (B3062369) and a phenyl ring attached to a carboxylic acid moiety leads to significant variations in key physicochemical parameters that govern a drug's pharmacokinetic and pharmacodynamic profile.
| Property | This compound | Benzoic Acid | Significance in Drug Design |
| pKa | ~4.83 | ~4.20 | The higher pKa of this compound means it is a weaker acid. This can influence the ionization state at physiological pH, affecting solubility, membrane permeability, and binding interactions with the target protein. |
| logP (Octanol/Water) | ~0.63 | ~1.87 | The significantly lower logP of this compound indicates greater hydrophilicity. This can lead to improved aqueous solubility and potentially reduced off-target toxicity associated with high lipophilicity. |
| Molecular Weight ( g/mol ) | 86.09 | 122.12 | The smaller size and lower molecular weight of the cyclopropyl group can be advantageous in maintaining a lower overall molecular weight of the drug candidate, which is often a desirable property ("rule of five"). |
| Fraction of sp³ carbons (Fsp³) | 0.75 | 0.14 | The higher Fsp³ character of the cyclopropyl group imparts a more three-dimensional structure, which can lead to improved binding affinity and selectivity, as well as enhanced metabolic stability. |
Metabolic Stability: Navigating the Biotransformation Landscape
A critical consideration in drug design is the susceptibility of a molecule to metabolism by enzymes such as the cytochrome P450 (CYP) family. The choice between a cyclopropyl and a phenyl ring can have a profound impact on a compound's metabolic fate.
Cyclopropyl Group:
The cyclopropyl ring is often incorporated into drug candidates to enhance metabolic stability.[1][2][3] Its strained C-H bonds have a higher bond dissociation energy, making them less susceptible to oxidative metabolism by CYP enzymes.[4] This can lead to a longer half-life and improved bioavailability.[5] However, it is not metabolically inert. Oxidation of the cyclopropyl ring can occur, and when attached to an amine, it can lead to the formation of reactive metabolites.[4] In some cases, metabolism of a drug can lead to the formation of cyclopropanecarboxylic acid, which has been implicated in idiosyncratic toxicity by affecting mitochondrial function.[6][7][8]
Phenyl Group:
The phenyl ring is a common site of oxidative metabolism, typically hydroxylation at the para position by CYP enzymes. This metabolic vulnerability can be a significant liability, leading to rapid clearance and the formation of potentially reactive metabolites. However, the metabolism of the phenyl ring is well-characterized, which can aid in predictive toxicology.
Receptor Binding and Pharmacological Activity: The Impact of Three-Dimensionality
The distinct geometries of the cyclopropyl and phenyl groups influence how a molecule interacts with its biological target.
The planar nature of the benzoic acid scaffold allows for π-π stacking interactions within a receptor's binding pocket.[9] Its derivatives have been shown to interact with a wide range of molecular targets, including G protein-coupled receptors (GPCRs), enzymes, and nuclear hormone receptors.[10][11][12][13]
The cyclopropyl group , with its rigid, three-dimensional structure, acts as a conformationally constrained bioisostere of a phenyl ring or other small alkyl groups.[3][7][14] This conformational rigidity can reduce the entropic penalty of binding to a receptor, potentially leading to enhanced potency and selectivity.[1][2] The replacement of a phenyl with a cyclopropyl group can significantly alter the binding mode and pharmacological profile of a compound.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of compounds containing either a this compound or a benzoic acid scaffold.
Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from human, rat, or other relevant species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., testosterone)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. The intrinsic clearance can then be calculated based on the half-life and the protein concentration in the incubation.[15]
Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a known radioligand from its receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target receptor.
-
Unlabeled test compound at various concentrations.
-
Unlabeled non-specific binding control (a compound that binds to the receptor at a high concentration to determine non-specific binding).
-
Assay buffer (specific to the receptor being studied).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes/receptors, radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data is typically plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17][18][19]
Visualizing Key Concepts in Drug Design
Caption: A generalized experimental workflow for Structure-Activity Relationship (SAR) studies.
Caption: Signaling pathway of HDAC inhibition by certain benzoic acid derivatives.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of cyclopropanecarboxylic acid. A new role for carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Ligand Binding Selectivity in a Prototypical GPCR Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
Comparative Stability of Cyclopropylcarboxylic Acid Esters: A Guide for Researchers
For scientists and professionals in drug development, understanding the stability of ester prodrugs is paramount to ensuring therapeutic efficacy and shelf-life. This guide provides an objective comparison of the chemical and metabolic stability of cyclopropylcarboxylic acid esters against other common ester functionalities, supported by experimental data. The unique electronic properties of the cyclopropyl (B3062369) group contribute to a notable enhancement in the stability of the corresponding esters, a factor of significant interest in prodrug design.
Enhanced Hydrolytic Stability of this compound Esters
This compound esters demonstrate a marked increase in stability against both acid- and base-catalyzed hydrolysis when compared to other alkyl esters.[1][2][3][4] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1][2][3][4] The cyclopropyl group's unique conjugating properties, which are similar to a carbon-carbon double bond, allow it to interact with adjacent π-electron systems, thereby stabilizing the ester linkage.[3][4]
The following table summarizes the comparative hydrolytic stability of benzyl (B1604629) cyclopropanecarboxylate (B1236923) and its derivatives against other benzyl esters in acidic (0.1 N HCl) and basic (pH 10 buffer) conditions at 40°C.
| Ester Compound | Half-life (t½) in 0.1 N HCl (hours) | Half-life (t½) in pH 10 Buffer (hours) |
| Benzyl cyclopropanecarboxylate | 180.2 | 78.7 |
| Benzyl isobutyrate (isopropyl analogue) | 32.1 | 40.0 |
| Benzyl cyclobutanecarboxylate | 14.1 | 16.0 |
| Benzyl cyclopentanecarboxylate | Not specified | Less stable than cyclopropane (B1198618) analogue |
| Benzyl cyclohexanecarboxylate | Not specified | 87.0 |
| Benzyl benzoate | More stable than cyclopropane analogue | 55.4 |
| 1-Methylcyclopropanecarboxylic acid benzyl ester | 267.5 | Not specified |
| Pivalic acid benzyl ester | 125.7 | Not specified |
Data compiled from Bender et al. (2008).[3]
A compelling example of this enhanced stability is seen in a cyclopropane analogue of the antiviral drug valacyclovir (B1662844). At 40°C and pH 6, the half-life of the cyclopropane analogue is greater than 300 hours, whereas the half-life of valacyclovir is 69.7 hours.[1][2][3][5] This significant increase in stability can lead to better absorption of the intact prodrug in the gastrointestinal tract.[4]
Metabolic Stability Profile
The cyclopropyl group also confers increased metabolic stability. Its high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can be advantageous in drug design by reducing metabolic clearance and improving the pharmacokinetic profile of a drug.[6] However, it is important to note that metabolism can still occur, sometimes leading to the formation of reactive metabolites, particularly when the cyclopropyl group is attached to an amine.[6]
While specific comparative data on the enzymatic hydrolysis of this compound esters by esterases is less detailed in the literature, the inherent chemical stability of the ester bond likely contributes to a slower rate of enzymatic cleavage compared to less stable esters.
Degradation Pathway
The primary degradation pathway for this compound esters, like other esters, is hydrolysis of the ester bond. This reaction can be catalyzed by acid or base, or mediated by enzymes such as carboxylesterases.[7][8] The hydrolysis reaction results in the formation of the parent this compound and the corresponding alcohol.
Experimental Protocols
The following are detailed methodologies for assessing the stability of this compound esters.
Protocol 1: Chemical Stability Assay via HPLC-MS
This protocol is designed to determine the rate of hydrolytic degradation of a test compound in various aqueous buffer solutions.
Materials:
-
Test compound (this compound ester and comparators)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Buffer solutions: Acetate buffer (pH 4-6), Phosphate-buffered saline (PBS, pH 7.4), Glycine buffer (pH 8-11)
-
96-well Teflon or polypropylene (B1209903) plates
-
HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 1-5 µM in the respective buffer solutions.
-
Incubation: Incubate the working solutions in a 96-well plate at a constant temperature (e.g., 37°C or 40°C).
-
Sampling: At predetermined time points (e.g., 0, 60, 120, 180, 240, 300 minutes), withdraw aliquots from each well.
-
Quenching and Stabilization: Immediately mix the aliquots with methanol (e.g., in a 1:2 ratio of sample to methanol) to stop the reaction and store at -25°C prior to analysis.
-
Analysis: Analyze all samples by HPLC-MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693/k.
Protocol 2: Spectrophotometric Assay for Enzymatic Hydrolysis
This protocol can be adapted to measure the rate of ester hydrolysis by a specific enzyme, such as a carboxylesterase, by monitoring the change in absorbance of a chromogenic substrate or the release of a product that absorbs at a specific wavelength.
Materials:
-
Test ester substrate
-
Purified esterase enzyme
-
Appropriate buffer solution (e.g., Tris-HCl, pH 8.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ester substrate in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Prepare a stock solution of the enzyme in a buffer that maintains its activity.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the product or the change in absorbance for the substrate.
-
Equilibrate the substrate solution in a cuvette to the desired temperature (e.g., 25°C or 37°C) within the spectrophotometer.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a small, known amount of the enzyme stock solution to the cuvette.
-
Mix quickly and immediately begin recording the absorbance over time.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Repeat for all substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
This guide provides a foundational understanding of the stability of this compound esters. For specific applications, it is crucial to conduct tailored stability studies under conditions relevant to the intended use and storage of the product.
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability - figshare - Figshare [figshare.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Structural Insights into Carboxylic Polyester-Degrading Enzymes and Their Functional Depolymerizing Neighbors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclopropylcarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Cyclopropylcarboxylic acid, a valuable building block in organic synthesis, requires specific procedures for its proper disposal due to its corrosive and combustible nature. This guide provides essential safety and logistical information for the responsible management of this compound waste.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also a combustible liquid.[1][3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical. This includes chemical-resistant gloves, tightly fitting safety goggles, and a face shield of at least 8 inches.[2] Work should be conducted in a well-ventilated area, and inhalation of vapors or mist must be avoided.[1][2]
In the event of a spill, evacuate the area and remove all sources of ignition.[1][2][4] Use personal protective equipment and contain the spill to prevent it from entering drains.[2][4]
Quantitative Data for Disposal and Safety
| Parameter | Value | Source |
| UN Number | 3265 | [1][2] |
| Proper Shipping Name | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (Cyclopropanecarboxylic acid) | [1][2] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [2] |
| Melting Point/Freezing Point | 14 - 17 °C | [2] |
| Boiling Point | 182 - 184 °C | [2] |
| Density | 1.081 g/cm³ at 25 °C | [2] |
| Water Solubility | Soluble | [2][5] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] It is crucial not to discharge this compound into sewer systems.[4]
For small quantities of some less hazardous carboxylic acids, drain disposal may be permissible after neutralization. However, this is generally limited to alkanoic and alkanedioic acids with five or fewer carbon atoms in quantities less than 100g or 100mL per day, followed by flushing with a large excess of water.[6] Given the specific hazards of this compound, it is advisable to avoid drain disposal unless explicitly permitted by local regulations and institutional safety protocols.
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[4]
Experimental Protocol: Neutralization of Carboxylic Acid Waste (for permitted, dilute solutions)
This protocol is for the neutralization of dilute aqueous solutions of carboxylic acids where drain disposal is permitted by institutional and local regulations. This should not be applied to concentrated this compound.
-
Work in a Fume Hood: Always perform neutralization procedures in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare a Basic Solution: Prepare a dilute solution of a base such as sodium bicarbonate or sodium hydroxide.
-
Slow Addition: Slowly and carefully add the basic solution to the acidic waste with constant stirring. The reaction can be exothermic and may generate gas.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: The target pH for neutralized waste is typically between 5.5 and 9.0.[6]
-
Cooling: If the solution becomes hot, allow it to cool before continuing the neutralization process.
-
Final Disposal: Once the pH is within the acceptable range, the neutralized solution can be flushed down the drain with a large volume of water (at least 100-fold excess), in accordance with local regulations.[6]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Operational Guide for Handling Cyclopropylcarboxylic Acid
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclopropylcarboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.
This compound is a corrosive organic acid that can cause severe skin burns and eye damage.[1][2] It is also combustible.[1] Proper handling and disposal are crucial to mitigate risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to wear the specified equipment at all times when working with this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation and burns.[1][2] |
| Hand Protection | Chemical-resistant gloves. While specific data for this compound is limited, Neoprene or Nitrile gloves are recommended for handling organic acids. It is crucial to double-glove and to change gloves immediately if contamination is suspected.[3][4][5] | Prevents skin contact, which can lead to severe burns.[1][2] Regular inspection for signs of degradation or puncture is essential. |
| Body Protection | A chemical-resistant lab coat or apron worn over personal clothing. | Provides a barrier against accidental spills and splashes, protecting the skin from burns. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or with heated material. | Protects against the inhalation of corrosive and irritating vapors. |
Note: Always inspect PPE for integrity before use. Damaged or contaminated PPE must be disposed of immediately and replaced.
Safe Handling and Storage
Proper handling and storage procedures are vital to prevent accidents and ensure the stability of this compound.
| Procedure | Guideline |
| Handling | Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors. Wash hands thoroughly after handling.[1][2] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1] Keep containers tightly closed. |
| Spill Response | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[2] |
Disposal Plan
The disposal of this compound and contaminated materials must be handled with care to protect personnel and the environment.
Operational Plan for Disposal:
-
Neutralization (for small quantities):
-
Work within a chemical fume hood.
-
Slowly add the this compound to a large volume of a weak base solution, such as 5% sodium bicarbonate.
-
Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
This neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
-
Waste Collection:
-
For larger quantities or if neutralization is not feasible, collect the waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with corrosive organic acids.
-
Label the container clearly as "Hazardous Waste: this compound".
-
-
Disposal of Contaminated PPE:
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound and contaminated materials.
By adhering to these safety protocols and disposal procedures, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and your material safety data sheet (MSDS) before working with any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
